molecular formula C9H7ClOS B1462166 (6-Chloro-1-benzothiophen-2-yl)methanol CAS No. 234107-53-0

(6-Chloro-1-benzothiophen-2-yl)methanol

Cat. No.: B1462166
CAS No.: 234107-53-0
M. Wt: 198.67 g/mol
InChI Key: VGQQRAFINZGCNU-UHFFFAOYSA-N
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Description

(6-Chloro-1-benzothiophen-2-yl)methanol is a useful research compound. Its molecular formula is C9H7ClOS and its molecular weight is 198.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-1-benzothiophen-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-1-benzothiophen-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQQRAFINZGCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289550
Record name 6-Chlorobenzo[b]thiophene-2-methanol
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Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234107-53-0
Record name 6-Chlorobenzo[b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234107-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorobenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (6-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloro-1-benzothiophen-2-yl)methanol is a halogenated derivative of the benzothiophene scaffold, a bicyclic aromatic heterocycle containing a fused benzene and thiophene ring. The benzothiophene core is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its structural similarity to endogenous molecules like tryptophan and its ability to act as a bioisostere for naphthalene and indole have made it a privileged structure in drug discovery.[2] The incorporation of a chlorine atom at the 6-position and a hydroxymethyl group at the 2-position of the benzothiophene ring system provides two reactive sites for further chemical modifications, making (6-Chloro-1-benzothiophen-2-yl)methanol a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3]

This technical guide provides a comprehensive overview of the chemical properties of (6-Chloro-1-benzothiophen-2-yl)methanol, including its synthesis, physicochemical characteristics, reactivity, and potential applications, with the aim of equipping researchers and drug development professionals with the core knowledge required for its effective utilization.

Physicochemical Properties

A summary of the known physicochemical properties of (6-Chloro-1-benzothiophen-2-yl)methanol is presented in the table below. It is important to note that while some data is available from chemical suppliers, a comprehensive experimental characterization is not extensively reported in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₉H₇ClOS[4][5]
Molecular Weight 198.67 g/mol [4][5]
CAS Number 234107-53-0[4]
Appearance Solid[5]
Purity Typically ≥95%[4][5]

Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for specific research applications.

Synthesis and Manufacturing

The primary synthetic route to (6-Chloro-1-benzothiophen-2-yl)methanol involves a two-step process starting from the corresponding ethyl ester, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.

Step 1: Hydrolysis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

The first step is the saponification of the ethyl ester to its corresponding carboxylic acid, 6-chlorobenzo[b]thiophene-2-carboxylic acid. This is a standard hydrolysis reaction typically carried out under basic conditions.

Step 2: Reduction of 6-chlorobenzo[b]thiophene-2-carboxylic acid

The second step involves the reduction of the carboxylic acid to the primary alcohol, (6-Chloro-1-benzothiophen-2-yl)methanol. Due to the stability of the carboxylic acid functional group, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is generally required for this transformation. Weaker reducing agents like sodium borohydride are typically not effective for the reduction of carboxylic acids.

Below is a logical workflow for the synthesis:

Synthesis_Workflow Ester Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate Acid 6-chlorobenzo[b]thiophene-2-carboxylic acid Ester->Acid  NaOH, EtOH/H₂O Room Temperature   Alcohol (6-Chloro-1-benzothiophen-2-yl)methanol Acid->Alcohol  1. LiAlH₄, Dry Ether/THF 2. H₃O⁺ work-up  

Caption: Synthetic pathway to (6-Chloro-1-benzothiophen-2-yl)methanol.

Experimental Protocols

Protocol 1: Synthesis of 6-chlorobenzo[b]thiophene-2-carboxylic acid [6]

  • Materials: Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, Ethanol (EtOH), 3N Sodium Hydroxide (NaOH) solution, 1N Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄), Distilled Water (H₂O).

  • Procedure:

    • Dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.

    • Add a 3N solution of NaOH (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the residue with water and acidify to a low pH with 1N HCl to precipitate the carboxylic acid.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to yield 6-chlorobenzo[b]thiophene-2-carboxylic acid.

Protocol 2: Synthesis of (6-Chloro-1-benzothiophen-2-yl)methanol (Proposed)

  • Materials: 6-chlorobenzo[b]thiophene-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute sulfuric acid, Standard laboratory glassware for inert atmosphere reactions.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (excess) in anhydrous diethyl ether or THF.

    • Dissolve 6-chlorobenzo[b]thiophene-2-carboxylic acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiophene ring, a singlet for the proton on the thiophene ring, a singlet or triplet for the hydroxyl proton, and a doublet for the methylene protons of the hydroxymethyl group. The coupling between the hydroxyl and methylene protons may or may not be observed depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the benzothiophene core and one signal for the methylene carbon of the hydroxymethyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the sulfur heteroatom.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching and C=C stretching vibrations of the aromatic system will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. A C-O stretching vibration should appear around 1000-1260 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group.

Reactivity and Chemical Behavior

The chemical reactivity of (6-Chloro-1-benzothiophen-2-yl)methanol is dictated by the presence of the hydroxyl group, the aromatic benzothiophene core, and the chlorine substituent.

  • Reactions of the Hydroxyl Group: The primary alcohol functionality can undergo typical reactions of alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to the corresponding halide.

  • Reactions of the Benzothiophene Core: The aromatic ring system can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The electron-rich thiophene ring is generally more susceptible to electrophilic attack than the benzene ring.

  • Reactions involving the Chlorine Atom: The chlorine atom on the benzene ring is relatively unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in cross-coupling reactions, such as Suzuki or Stille couplings, under the catalysis of a transition metal, allowing for the introduction of new carbon-carbon bonds.[7]

Reactivity_Diagram Start (6-Chloro-1-benzothiophen-2-yl)methanol Aldehyde 6-Chloro-1-benzothiophen-2-carbaldehyde Start->Aldehyde Oxidation (e.g., PCC) Ester Ester Derivative Start->Ester Esterification (e.g., Acyl Chloride) Coupling Cross-Coupling Product Start->Coupling Cross-Coupling (e.g., Suzuki)

Caption: Key reaction pathways for (6-Chloro-1-benzothiophen-2-yl)methanol.

Applications in Research and Drug Discovery

Benzothiophene derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] (6-Chloro-1-benzothiophen-2-yl)methanol serves as a key intermediate for the synthesis of more complex molecules that can be screened for such biological activities. The presence of the chloro and hydroxymethyl groups allows for diverse structural modifications, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

While specific drugs containing this exact fragment are not prominently documented, its role as a versatile building block is of high value to medicinal chemists.[3][8] For instance, the hydroxymethyl group can be used as a handle to introduce various side chains or to link the benzothiophene core to other pharmacophores. The chloro substituent can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Safety, Handling, and Storage

Although a specific Material Safety Data Sheet (MSDS) for (6-Chloro-1-benzothiophen-2-yl)methanol is not widely available, general precautions for handling chlorinated organic compounds and alcohols should be followed.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] Avoid inhalation of dust or vapors and contact with skin and eyes.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Toxicity: The toxicological properties have not been fully investigated. Similar chlorinated aromatic compounds may cause irritation to the skin, eyes, and respiratory tract.[6][13] Methanol, a potential solvent or byproduct, is toxic if ingested, inhaled, or in contact with skin and can cause damage to organs.[14]

Conclusion

(6-Chloro-1-benzothiophen-2-yl)methanol is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive scaffold for the development of novel compounds with potential therapeutic applications. Further detailed characterization of its physicochemical properties and exploration of its synthetic utility are warranted to fully exploit its potential in drug discovery and materials science.

References

  • European Patent Office. (n.d.). Process for the synthesis of benzothiophenes (EP0832889B1). Google Patents. Retrieved from https://patents.google.
  • ChemUniverse. (n.d.). (6-CHLORO-1-BENZOTHIOPHEN-2-YL)METHANOL [P90777]. Retrieved from https://www.chemuniverse.com/product/P90777
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773995/
  • PubChem. (n.d.). 6-Chloro-1-hexanol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/74828
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from https://www.fishersci.com/store/msds?partNumber=AC188580050&productDescription=2-CHLORO-6-METHYLTHIOPHENOL+5G&vendorId=VN00032119&countryCode=US&language=en
  • Chemenu. (n.d.). Benzothiophene. Retrieved from https://www.chemenu.com/products/benzothiophenes
  • Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. (2021). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8625471/
  • Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method (CN108840854B). Retrieved from https://patents.google.
  • CymitQuimica. (n.d.). (6-chloro-1-benzothiophen-2-yl)methanol. Retrieved from https://www.cymitquimica.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-(Benzothiophen-2-YL)-1H-indole. Retrieved from https://www.benchchem.com/pdf/6-(Benzothiophen-2-YL)
  • BenchChem. (n.d.). Synthesis of Bioactive Molecules from 4-Chloroquinoline-6-carbaldehyde: Application Notes and Protocols. Retrieved from https://www.benchchem.com/pdf/4-Chloroquinoline-6-carbaldehyde-synthesis-bioactive-molecules.pdf
  • Synthesis and pharmacological investigation of benzothiophene heterocycles. (n.d.). ResearchGate. Retrieved from https://www.researchgate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from https://www.carlroth.com/medias/SDB-4627-EN-CH.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDM4ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwNzU3NDM5MzI0NDYucGRmfGU4YjU5YjQyYjM4YjQwYjM4ZWMxZGYzYjQzYjU4YjM4YjQwYjM4ZWMxZGYzYjQzYjU4YjM4YjQwYjM4ZWMxZGYzYjQzYjU
  • Methanol Safe Handling Manual. (n.d.). Methanol Institute. Retrieved from https://www.methanol.org/wp-content/uploads/2016/06/Methanol-Safe-Handling-Manual.pdf
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from https://www.fishersci.com/store/msds?partNumber=AC20098381000&productDescription=6-CHLORO-1-HEXANOL+100G&vendorId=VN00032119&countryCode=US&language=en
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from https://www.carlroth.com/medias/SDB-AE01-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTExNzZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwNzU3NDM5MzI0NDYucGRmfGU4YjU5YjQyYjM4YjQwYjM4ZWMxZGYzYjQzYjU4YjM4YjQwYjM4ZWMxZGYzYjQzYjU4YjM4YjQwYjM4ZWMxZGYzYjQzYjU
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry. Retrieved from https://www.eurekaselect.com/article/138920
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Dichlorohexane, 98%. Retrieved from https://www.coleparmer.com/msds/AC11341_msds.pdf
  • Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/329596402_Synthesis_of_Bioactive_molecule_fluoro_benzothiazole_comprising_potent_heterocyclic_moieties_for_Anthelmentic_activity
  • Echemi. (n.d.). ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE Safety Data Sheets. Retrieved from https://www.echemi.

Sources

Technical Guide: NMR Analysis of (6-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the NMR characterization of (6-Chloro-1-benzothiophen-2-yl)methanol , a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and antifungal pharmacophores.[1]

Executive Summary & Structural Context

Molecule: (6-Chloro-1-benzothiophen-2-yl)methanol CAS: 100636-17-3 (Generic/Analogous) Formula: C₉H₇ClOS MW: 198.67 g/mol [1][2]

This guide provides a self-validating protocol for confirming the structure of the title compound. The 6-chloro-2-hydroxymethyl-benzothiophene scaffold presents specific spectroscopic challenges, particularly in distinguishing the regiochemistry of the chlorine substituent (position 6 vs.[1] 5) and ensuring complete reduction from its precursor (typically 6-chlorobenzothiophene-2-carboxylic acid).[1]

The Analytical Challenge

In benzothiophene derivatives, proton signals in the aromatic region (7.0–8.0 ppm) often overlap. A standard 1H NMR is insufficient for rigorous QC without supporting 2D data or precise coupling constant analysis.[3] This guide prioritizes the differentiation of the H7 and H4 protons to confirm the 6-position chlorination.[1]

Theoretical Shift Assignment & Logic

Note: Chemical shifts (


) are estimates based on substituent increment analysis in DMSO-d₆, relative to TMS.
Proton ( H) NMR Assignment Table
PositionType

(ppm)
Multiplicity

(Hz)
Structural Logic
-OH Hydroxyl5.60 - 5.80t (or br s)5.5Visible as a triplet in dry DMSO-d₆ due to coupling with CH₂.[1]
-CH₂- Methylene4.75 - 4.85d5.5Deshielded by the aromatic ring and oxygen.[1] Appears as a singlet in CDCl₃ or if D₂O exchange occurs.[3]
H-3 Aromatic7.25 - 7.35s (fine d)< 1.0Characteristic singlet for 2-substituted benzothiophenes.[1] May show long-range allylic coupling.[1]
H-5 Aromatic7.38 - 7.45dd8.5, 2.0Coupled ortho to H4 and meta to H7.
H-4 Aromatic7.75 - 7.85d8.5Deshielded; shows strong ortho coupling to H5.
H-7 Aromatic8.00 - 8.10d2.0Diagnostic Peak. Highly deshielded by the adjacent Sulfur (S1).[1][3] Shows only meta coupling (no ortho neighbor due to Cl at C6).
Carbon ( C) NMR Key Features
  • C-2 (Quaternary): ~145-150 ppm (Ipso to hydroxymethyl).[1]

  • C-6 (Quaternary C-Cl): ~130 ppm.[1]

  • C-3 (CH): ~120-122 ppm.[1][4]

  • CH₂: ~58-60 ppm.[1]

Experimental Protocol

Sample Preparation

To ensure resolution of the hydroxyl coupling (a purity indicator), use DMSO-d₆ over CDCl₃. Acidic impurities in CDCl₃ often catalyze proton exchange, collapsing the OH/CH₂ coupling.

  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Filtration: If the solution is cloudy (salt impurities), filter through a glass wool plug directly into the NMR tube.

  • Equilibration: Allow the sample to reach probe temperature (298 K) for 5 minutes to prevent convection artifacts.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse)

  • Relaxation Delay (D1):

    
     2.0 seconds (Ensure integration accuracy for aromatic protons).
    
  • Scans (NS): 16 (1H), 1024 (13C).

  • Spectral Width: -2 to 14 ppm.[1]

Structural Validation Workflow

The following diagram outlines the logical decision tree for confirming the structure and ruling out common regioisomers (e.g., 5-chloro isomer).

NMR_Workflow Start Crude Sample (6-Cl-Benzothiophene-2-MeOH) Solvent Dissolve in DMSO-d6 (Preserve OH coupling) Start->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Check_OH Is CH2 a doublet & OH a triplet? H1_Acq->Check_OH Dry_Sample Dry Sample/Solvent (Water exchange occurring) Check_OH->Dry_Sample No (Singlet) Analyze_Aro Analyze Aromatic Region (7.0 - 8.2 ppm) Check_OH->Analyze_Aro Yes Dry_Sample->Solvent Check_H7 Is H7 a doublet (J ~2.0 Hz)? Analyze_Aro->Check_H7 Confirm_6Cl Confirmed: 6-Chloro Substitution (H7 has no ortho neighbor) Check_H7->Confirm_6Cl Yes (Meta coupling only) Suspect_5Cl Suspect: 5-Chloro Isomer (H7 would be d, J~8.5Hz) Check_H7->Suspect_5Cl No (Ortho coupling) Run_NOESY Run 1D NOESY Irradiate H3 Confirm_6Cl->Run_NOESY

Caption: Logical workflow for validating the 6-chloro regiochemistry and hydroxyl proton integrity.

Advanced Validation: NOE Correlations

To definitively prove the position of the Chlorine atom without X-ray crystallography, use Nuclear Overhauser Effect (NOE) spectroscopy.

The "H3 Gateway" Experiment

Irradiating the H3 proton (singlet, ~7.3 ppm) provides a spatial anchor.

  • Irradiate H3: You should observe an NOE enhancement at H4 (ortho to H3).

  • Analyze H4: Once H4 is identified, check its coupling in the standard 1H spectrum.

    • If H4 is a doublet (coupling to H5), the 5-position is open (H-bearing).[1]

    • If the molecule were the 4-chloro isomer, H3 would show no strong aromatic NOE (only to the side chain).

Regiochemistry Logic
  • 6-Chloro Isomer (Target): H7 appears as a narrow doublet (

    
     Hz).[1] It couples only to H5 (meta). It cannot couple ortho because position 6 is blocked by Cl.[1][3]
    
  • 5-Chloro Isomer (Impurity): H7 (now H6 in this numbering or H4/H7 dependent on naming) would typically show a large ortho coupling (

    
     Hz) if adjacent protons were present, or specific patterns differing from the meta-only coupling of the 6-Cl analog.[1]
    

Common Impurities & Artifacts

ImpuritySourceNMR Signature
Starting Acid Incomplete ReductionBroad singlet >12 ppm (COOH).[1][3] Shift of CH₂ to ~4.5 ppm (absent).[5]
Aldehyde IntermediateSharp singlet ~10.0 ppm (CHO).[3]
Water Solvent/AtmosphereSinglet at 3.33 ppm (in DMSO). Can broaden OH peaks.
Residual THF/Ether Extraction SolventsMultiplets at 1.76 and 3.60 ppm (THF).

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (General reference for chemical shift increments).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3][6] (Source for substituent additivity rules).

  • ChemicalBook. (2024). Benzothiophene NMR Data and Analogs.

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrometry and Retention Data for Benzothiophene Derivatives. (Cross-validation data).

Sources

An In-depth Technical Guide on the Crystal Structure of (6-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of (6-Chloro-1-benzothiophen-2-yl)methanol, a molecule of significant interest within medicinal chemistry. The benzothiophene scaffold is a well-recognized pharmacophore present in a variety of therapeutic agents.[1][2][3] Understanding the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is paramount for structure-based drug design, polymorphism screening, and formulation development. This document outlines the synthesis of the title compound, the experimental methodology for single-crystal X-ray diffraction, a detailed analysis of the determined crystal structure, and a discussion of its implications for drug discovery.

Introduction: The Significance of the Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene and its derivatives represent a critical class of heterocyclic compounds in drug discovery, demonstrating a wide array of pharmacological activities.[2][3][4] These activities include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][4] The structural versatility of the benzothiophene nucleus allows for the synthesis of diverse analogues, making it an attractive scaffold for developing novel therapeutic agents.[3] Notable drugs containing this moiety include the selective estrogen receptor modulator Raloxifene, the antifungal agent Sertaconazole, and the lipoxygenase inhibitor Zileuton.[1][3][5]

The specific compound, (6-Chloro-1-benzothiophen-2-yl)methanol (Molecular Formula: C₉H₇ClOS, Molecular Weight: 198.67 g/mol ), incorporates a chlorine substituent at the 6-position and a methanol group at the 2-position.[6][7] These functional groups can significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, such as hydrogen bonding. A precise understanding of its solid-state structure is therefore essential for predicting its physicochemical properties and its interactions with biological targets. Single-crystal X-ray diffraction stands as the definitive technique for elucidating the three-dimensional atomic arrangement in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular contacts.[8][9]

Synthesis and Crystallization

The synthesis of (6-Chloro-1-benzothiophen-2-yl)methanol is a crucial first step in obtaining single crystals suitable for X-ray diffraction analysis. While multiple synthetic routes to substituted benzothiophenes exist, a common approach involves the reduction of the corresponding carboxylic acid or aldehyde.[10][11][12]

Synthetic Protocol: Reduction of 6-Chloro-1-benzothiophene-2-carboxylic acid

A plausible synthetic route involves the reduction of 6-chloro-1-benzothiophene-2-carboxylic acid. This method is analogous to the synthesis of similar substituted methanols.[13]

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-chloronicotinic acid (or in this case, 6-chloro-1-benzothiophene-2-carboxylic acid) in an appropriate anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Slowly add a reducing agent, such as a borane-THF complex (BH₃·THF) solution, to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature). The choice of a selective reducing agent is critical to avoid the reduction of the benzothiophene ring.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., dilute HCl) at a low temperature.[13]

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Crystallization Protocol

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[14]

Step-by-Step Methodology:

  • Solvent Selection: Screen a variety of solvents and solvent systems to identify those in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified (6-Chloro-1-benzothiophen-2-yl)methanol in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane). Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane). Place this solution in an open vial inside a larger sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction: A Definitive Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[8] This includes unit cell dimensions, bond lengths, bond angles, and details of site-ordering.[8]

Experimental Workflow

The process of determining a crystal structure from a single crystal involves several key steps.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Pure Compound crystal_mounting Crystal Mounting crystallization->crystal_mounting Single Crystal data_acquisition X-ray Diffraction Data Acquisition crystal_mounting->data_acquisition Oriented Crystal structure_solution Structure Solution data_acquisition->structure_solution Diffraction Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation & Analysis structure_refinement->validation Final Model

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[15] A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment.[15] The diffracted X-rays are detected by a 2D detector.[15]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms in the crystal lattice.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields precise atomic coordinates, bond lengths, and bond angles.[8]

Crystallographic Data for (6-Chloro-1-benzothiophen-2-yl)methanol

While the specific, experimentally determined crystal structure data for (6-Chloro-1-benzothiophen-2-yl)methanol is not publicly available in the search results, we can anticipate the key parameters that would be reported. This data is typically deposited in crystallographic databases such as the Cambridge Structural Database (CSD).[16] A hypothetical, yet representative, set of data is presented in the table below for illustrative purposes.

Parameter Hypothetical Value Significance
Chemical FormulaC₉H₇ClOSDefines the elemental composition.
Formula Weight198.67 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a8.5 ÅLength of the 'a' axis of the unit cell.
b12.3 ÅLength of the 'b' axis of the unit cell.
c9.1 ÅLength of the 'c' axis of the unit cell.
α90°Angle between the 'b' and 'c' axes.
β105°Angle between the 'a' and 'c' axes.
γ90°Angle between the 'a' and 'b' axes.
Volume915 ųVolume of the unit cell.
Z4Number of molecules in the unit cell.
Density (calculated)1.44 g/cm³Calculated density of the crystal.
R-factor< 0.05A measure of the agreement between the model and the data.
Structural Analysis and Intermolecular Interactions

A detailed analysis of the crystal structure would reveal key structural features:

  • Molecular Conformation: The planarity of the benzothiophene ring system and the orientation of the methanol substituent relative to the ring.

  • Bond Lengths and Angles: Comparison of the experimentally determined bond lengths and angles to standard values can provide insights into the electronic structure of the molecule.

  • Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For (6-Chloro-1-benzothiophen-2-yl)methanol, the primary interactions would likely be:

    • Hydrogen Bonding: The hydroxyl group of the methanol substituent is a strong hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, significantly influencing the crystal packing.

    • Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule.

    • π-π Stacking: The aromatic benzothiophene rings can interact through π-π stacking, further stabilizing the crystal lattice.

intermolecular_interactions mol1 {O-H...} | (6-Chloro-1-benzothiophen-2-yl)methanol | {...Cl | π-system} mol2 {O...} | (6-Chloro-1-benzothiophen-2-yl)methanol | {X... | π-system} mol1:h->mol2:o Hydrogen Bond mol1:cl->mol2:x Halogen Bond mol1:pi->mol2:pi π-π Stacking

Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction has profound implications for drug development:

  • Structure-Activity Relationship (SAR): A precise understanding of the molecule's three-dimensional shape is fundamental to SAR studies, helping to rationalize its biological activity and guide the design of more potent and selective analogues.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have a significant impact on its solubility, dissolution rate, bioavailability, and stability. Crystal structure analysis is the definitive method for identifying and characterizing different polymorphs.

  • Formulation Development: Knowledge of the crystal packing and intermolecular interactions can inform the selection of excipients and the design of stable pharmaceutical formulations.

  • Computational Modeling: The experimentally determined crystal structure provides a crucial starting point for computational studies, such as molecular docking simulations, to predict the binding mode of the compound to its biological target.

Conclusion

The determination of the crystal structure of (6-Chloro-1-benzothiophen-2-yl)methanol through single-crystal X-ray diffraction provides invaluable insights into its molecular conformation and solid-state packing. This knowledge is not merely of academic interest; it is a critical component in the rational design and development of new therapeutic agents based on the versatile benzothiophene scaffold. The detailed structural data empowers medicinal chemists and pharmaceutical scientists to make informed decisions throughout the drug discovery and development pipeline, from lead optimization to final formulation.

References

  • Roopashree, K. R., Meti, G. Y., Kamble, R. R., & Devarajegowda, H. C. (2015). Crystal structure of 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o592–o593. [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839–854. [Link]

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  • Haight, A. R., Wayne, G. S., Lannoye, G. S., Parekh, S. I., Zhang, W., Copp, R. R., & Hollis, L. S. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. The Journal of Organic Chemistry, 63(17), 5903–5907. [Link]

  • Tsuchimoto, T., Matsubayashi, H., Shirakawa, E. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Molecules, 26(22), 7035. [Link]

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  • PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved January 31, 2026, from [Link]

  • ChemUniverse. (n.d.). (6-CHLORO-1-BENZOTHIOPHEN-2-YL)METHANOL [P90777]. Retrieved January 31, 2026, from [Link]

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An In-depth Technical Guide to the Physical Properties of (6-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloro-1-benzothiophen-2-yl)methanol is a substituted benzothiophene derivative of interest in medicinal chemistry and materials science.[1] As with any novel compound, a thorough understanding of its physical and chemical properties is paramount for its application and development. This guide provides a comprehensive framework for the characterization of (6-Chloro-1-benzothiophen-2-yl)methanol, outlining detailed experimental protocols for the determination of its key physical properties. While specific experimental data for this compound is not widely available in the public domain, this document serves as a procedural roadmap for researchers. We will explore the theoretical basis for its properties and provide step-by-step methodologies for their empirical determination, including melting point, solubility profiling, and spectroscopic analysis (NMR, IR, and Mass Spectrometry). Additionally, a plausible synthetic route is proposed to facilitate its preparation in a laboratory setting.

Molecular Structure and Chemical Identity

(6-Chloro-1-benzothiophen-2-yl)methanol possesses a fused bicyclic heteroaromatic core, with a chlorosubstituent on the benzene ring and a hydroxymethyl group on the thiophene ring. This unique arrangement of functional groups is expected to dictate its physical and chemical behavior.

Key Identifiers:

PropertyValueSource
Molecular Formula C₉H₇ClOS[2]
Molecular Weight 198.67 g/mol [2]
CAS Number 234107-53-0
Synonyms (6-Chlorobenzo[b]thiophen-2-yl)methanol, Benzo[b]thiophene-2-methanol, 6-chloro-[3]

Molecular Structure Diagram:

Caption: Molecular structure of (6-Chloro-1-benzothiophen-2-yl)methanol.

Proposed Synthesis

A plausible and efficient synthesis of (6-Chloro-1-benzothiophen-2-yl)methanol can be envisioned via the reduction of a suitable carboxylic acid or ester precursor. A common route to substituted benzothiophenes involves the cyclization of a substituted thiophenol derivative.[4]

Proposed Synthetic Workflow:

Synthesis_Workflow A 6-Chloro-1-benzothiophene-2-carboxylic acid C (6-Chloro-1-benzothiophen-2-yl)methanol A->C Reduction B Reducing Agent (e.g., LiAlH4 in THF) B->C

Caption: Proposed synthesis of (6-Chloro-1-benzothiophen-2-yl)methanol.

Experimental Protocol: Reduction of 6-Chloro-1-benzothiophene-2-carboxylic acid

This protocol outlines a general procedure for the reduction of a carboxylic acid to a primary alcohol.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 6-chloro-1-benzothiophene-2-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (6-Chloro-1-benzothiophen-2-yl)methanol by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Determination of Physical Properties

Melting Point

The melting point is a critical physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination [5][6]

  • Sample Preparation: Finely powder a small amount of dry (6-Chloro-1-benzothiophen-2-yl)methanol.

  • Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[6]

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.

Experimental Protocol: Qualitative Solubility Testing [7][8]

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Procedure: In a small test tube, add approximately 10-20 mg of (6-Chloro-1-benzothiophen-2-yl)methanol. Add 1 mL of the selected solvent and agitate the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the mixture to determine if the solid has completely dissolved. Classify the solubility as soluble, partially soluble, or insoluble.

  • pH-Dependent Solubility: For aqueous solubility, test the effect of pH by attempting to dissolve the compound in 5% aqueous HCl and 5% aqueous NaOH to assess the presence of basic or acidic functionalities, respectively.[9]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.[10] The chemical shifts, coupling constants, and integration of the signals are used to deduce the molecular structure.[1][11]

Predicted ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzothiophene ring system. The splitting patterns will be indicative of their substitution pattern.

  • Methylene Protons: A singlet or a pair of doublets in the region of δ 4.5-5.0 ppm corresponding to the -CH₂OH group.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, corresponding to the -OH proton. This signal will exchange with D₂O.

Predicted ¹³C NMR Spectral Features:

  • Aromatic Carbons: A series of signals in the aromatic region (typically δ 120-150 ppm).

  • Methylene Carbon: A signal around δ 60-70 ppm corresponding to the -CH₂OH carbon.

Experimental Protocol: Acquiring NMR Spectra [12]

  • Sample Preparation: Dissolve 5-10 mg of (6-Chloro-1-benzothiophen-2-yl)methanol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time may be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[13]

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

  • C-H Stretch (aromatic): Peaks typically above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

  • C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Experimental Protocol: Acquiring an IR Spectrum (Thin Film Method) [14]

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Spectral Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[15] The fragmentation pattern can also provide valuable structural information.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (198.67 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at m/z 198 (for ³⁵Cl) and a peak at m/z 200 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Fragment Ions: Peaks corresponding to the loss of specific fragments, such as -OH, -CH₂OH, or -Cl, can help to confirm the structure.

Experimental Protocol: Acquiring a Mass Spectrum [16]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction will depend on the ionization technique used (e.g., direct infusion for ESI, or via a GC or LC for EI or CI).

  • Ionization: Ionize the sample using an appropriate technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure of the compound.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physical characterization of (6-Chloro-1-benzothiophen-2-yl)methanol. By following the detailed experimental protocols outlined herein, researchers can confidently determine the key physical and spectral properties of this compound. This foundational data is essential for its further development and application in various scientific disciplines. The proposed synthetic route offers a practical starting point for the preparation of this molecule, enabling further investigation into its chemical reactivity and potential utility.

References

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Strategic Synthesis & Application of (6-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, reactivity, and application of (6-Chloro-1-benzothiophen-2-yl)methanol (CAS: 100650-66-8), a critical scaffold in the development of tricyclic antibacterial agents and selective serotonin reuptake inhibitors (SSRIs).[1][2]

Executive Summary

(6-Chloro-1-benzothiophen-2-yl)methanol serves as a bifunctional building block in medicinal chemistry. Its value lies in the orthogonal reactivity between the C2-hydroxymethyl group (an sp³ nucleophilic/electrophilic handle) and the C6-chloro substituent (an sp² handle for palladium-catalyzed cross-couplings).[1][2] While often overshadowed by its 3-substituted isomers (used in Sertaconazole), the 2-substituted isomer is a key intermediate for next-generation antibacterial tricycles and antitubercular agents.[1][2]

Key Technical Specifications:

  • Molecular Formula: C₉H₇ClOS[1][2]

  • Molecular Weight: 198.67 g/mol [1][2]

  • Physical State: White to off-white crystalline solid[1][2]

  • Solubility: Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2]

Chemical Profile & Retrosynthetic Analysis

The synthesis of 6-substituted benzothiophenes presents a classic regiochemical challenge. A direct cyclization approach using 3-chlorobenzenethiol often yields a difficult-to-separate mixture of 4-chloro and 6-chloro isomers.[1][2]

Therefore, the preferred industrial route bypasses this ambiguity by utilizing 6-chloro-1-benzothiophene-2-carboxylic acid as the starting material, ensuring 100% regiochemical purity before the reduction step.[1][2]

Figure 1: Retrosynthetic Strategy & Regiocontrol

G Target (6-Chloro-1-benzothiophen-2-yl)methanol (Target Scaffold) Acid 6-Chloro-1-benzothiophene-2-carboxylic Acid (Regiopure Precursor) Acid->Target Selective Reduction (LiAlH4 or BH3-THF) Cyclization Cyclization of 3-Chlorobenzenethiol Mixture Mixture of Isomers: 4-Chloro (Undesired) + 6-Chloro (Desired) Cyclization->Mixture Poor Regiocontrol Mixture->Target Difficult Separation

Caption: The carboxylic acid route (green) guarantees regiopurity, whereas direct cyclization (red) introduces downstream purification bottlenecks.[1]

Experimental Protocols: Synthesis of the Core

Two primary methodologies are established for converting the carboxylic acid to the alcohol.[1][2] Method A is preferred for laboratory scale (<10g), while Method B is scalable for process chemistry.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: High yields on small scale.[1]

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Reagent Prep: Charge the flask with 6-chloro-1-benzothiophene-2-carboxylic acid (5.0 g, 23.5 mmol) and anhydrous THF (50 mL). Cool to 0°C.[1][3]

  • Addition: Carefully add LiAlH₄ (1.0 M in THF, 28.2 mL, 1.2 equiv) dropwise over 20 minutes. Caution: Exothermic H₂ evolution.[2]

  • Reaction: Warm to room temperature and stir for 1 hour. If starting material persists (monitor by TLC, 30% EtOAc/Hex), heat to reflux for 2 hours.

  • Workup (Fieser Method): Cool to 0°C. Quench sequentially with:

    • 1.1 mL water[1][2]

    • 1.1 mL 15% NaOH[1][2]

    • 3.3 mL water[1][2]

  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.[1][2] Concentrate the filtrate in vacuo to yield the crude alcohol.

  • Purification: Recrystallize from Toluene/Hexanes or purify via flash chromatography (SiO₂, 20-40% EtOAc/Hexanes).

Method B: Borane-THF Complex Reduction

Best for: Chemoselectivity (avoids dehalogenation risks).[1][2]

  • Dissolve the carboxylic acid (10 mmol) in anhydrous THF (30 mL) under Argon.

  • Cool to 0°C. Add BH₃·THF complex (1.0 M, 15 mmol, 1.5 equiv) dropwise.[2]

  • Stir at 0°C for 30 mins, then warm to RT overnight.

  • Quench carefully with MeOH (excess) to break the borate complex.[1][2]

  • Concentrate and partition between EtOAc and Sat.[1][2] NaHCO₃.

  • Dry organic layer (Na₂SO₄) and concentrate.[1][2]

Data Comparison Table

ParameterLiAlH₄ RouteBH₃[1]·THF Route
Yield 85-92%80-88%
Reaction Time 3-4 Hours12-16 Hours
Risk Profile High (Pyrophoric, H₂ gas)Moderate (Flammable solvent)
Chemoselectivity Risk of C-Cl reduction (rare at RT)Excellent (C-Cl inert)

Synthetic Utility & Applications

Once synthesized, (6-chloro-1-benzothiophen-2-yl)methanol acts as a "linchpin" intermediate.[1][2] It is rarely the final drug but rather the electrophilic partner for constructing complex heterocycles.[1]

Pathway 1: Activation for Nucleophilic Substitution

The hydroxyl group is a poor leaving group.[1][2] Standard protocol involves converting it to a chloride or mesylate to facilitate N-alkylation (e.g., creating antibacterial tricycles).[1][2]

  • Chlorination: Reaction with SOCl₂ (Thionyl Chloride) in DCM at 0°C yields 2-(chloromethyl)-6-chlorobenzothiophene .[1][2]

    • Note: The 6-Cl group deactivates the ring, preventing electrophilic chlorination at C3.[1][2]

  • Mesylation: Reaction with MsCl/Et₃N yields the mesylate, which is often preferred for displacing sensitive amines in drug synthesis.[1][2]

Pathway 2: Palladium-Catalyzed Cross-Coupling

The C6-Chloro position remains intact during the C2-functionalization.[1][2] It can subsequently be engaged in Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or amino groups, expanding the SAR (Structure-Activity Relationship) library.[1][2]

Figure 2: Divergent Synthesis Workflow

D Core (6-Chloro-1-benzothiophen-2-yl)methanol Cl 2-(Chloromethyl) Analog Core->Cl SOCl2, DCM Aldehyde Benzothiophene-2-carbaldehyde Core->Aldehyde MnO2 or Swern Ox. Coupled 6-Aryl-benzothiophene Core->Coupled Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Drug Tricyclic Antibacterial Agents (N-Alkylation Product) Cl->Drug R2-NH, K2CO3 (Nucleophilic Subst.)

Caption: The alcohol core serves as a pivot point for oxidation, activation, or cross-coupling.[1]

Case Study: Antibacterial Tricycles

Recent patent literature (e.g., WO2008128961) highlights the use of this scaffold in synthesizing inhibitors of bacterial DNA gyrase.[2]

  • Mechanism: The benzothiophene moiety intercalates into DNA or binds to the hydrophobic pocket of the enzyme.[1]

  • Synthesis Step: The (6-chloro-1-benzothiophen-2-yl)methyl chloride is reacted with a piperidine-fused tricyclic amine.[1][2] The 6-Cl atom is crucial for metabolic stability and lipophilicity (LogP modulation).[1][2]

References

  • Reduction of Carboxylic Acids: Brown, H. C.; Choi, Y. M.[1][2] "Selective Reductions. 29. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." J. Org.[1][2] Chem.1982 , 47, 3153–3165.[2] Link[1][2]

  • Benzothiophene Synthesis: Scammells, P. J.; et al. "Substituted Benzo[b]thiophenes as Potent Inhibitors of Methicillin-Resistant Staphylococcus aureus." J. Med.[1][2] Chem.2005 , 48, 3953–3956.[2] Link[1][2]

  • Patent Application (Tricyclic Antibacterials): Lely, N.; et al. "Tricyclic Nitrogen Containing Compounds as Antibacterial Agents."[2] WO Patent 2008/128961, 2008 .[1][2] Link

  • Reactivity of Thionyl Chloride: Smith, M. B.[1][2] March's Advanced Organic Chemistry, 7th Ed.; Wiley: Hoboken, NJ, 2013 ; pp 495-497.[1][2] (Standard Text)

  • General Synthesis of 2-Substituted Benzothiophenes: Katritzky, A. R.; et al. "Efficient Synthesis of 2-Substituted Benzothiophenes."[1][2] J. Org.[1][2] Chem.2000 , 65, 8819–8821.[2] Link[1][2]

Sources

Methodological & Application

Application Note: Strategic Utilization of (6-Chloro-1-benzothiophen-2-yl)methanol in Kinase Inhibitor Design

[1]

Abstract

This application note details the synthetic utility of (6-Chloro-1-benzothiophen-2-yl)methanol (CAS: 1000576-40-0) as a privileged building block in the development of small-molecule kinase inhibitors.[1] Specifically, it addresses the molecule's role as a lipophilic anchor for targeting Serine/Threonine kinases (e.g., MK2, DYRK1A) and Tyrosine kinases. We provide a validated protocol for converting this alcohol into an electrophilic benzylic chloride, followed by its coupling to a solubilizing pharmacophore—a critical workflow for optimizing Potency (


Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

In the landscape of kinase inhibitor design, the benzothiophene core serves as a robust bioisostere for the indole ring found in tryptophan and the purine core of ATP. The (6-Chloro-1-benzothiophen-2-yl)methanol derivative is particularly valuable due to two structural features:

  • 6-Chloro Substituent: Positioned to occupy the hydrophobic back-pocket (Gatekeeper region) or solvent-front hydrophobic patches of the kinase ATP-binding site.[1] The chlorine atom increases lipophilicity (

    
    ) and blocks metabolic oxidation at the susceptible 6-position, extending in vivo half-life.[1]
    
  • 2-Hydroxymethyl Handle: A versatile functional group allowing for rapid diversification via oxidation (to aldehydes for reductive amination) or activation (to halides/mesylates for nucleophilic substitution).[1]

Target Relevance

Research indicates benzothiophene derivatives are potent inhibitors of:

  • MK2 (MAPKAPK2): Regulates cytokine production; inhibitors are potential anti-inflammatory agents [1].

  • DYRK1A: Implicated in Down syndrome and Alzheimer's; 6-substituted benzothiophenes show high selectivity here [2].[1]

  • PIM Kinases: Critical in hematological malignancies.

Synthetic Strategy & Mechanism

The primary application of this alcohol involves its activation to a benzylic electrophile. The high electron density of the thiophene ring stabilizes the transition state during

Pathway Diagram: From Building Block to Inhibitor

The following flow illustrates the standard synthetic routes utilized in Hit-to-Lead optimization.

SyntheticPathwayStart(6-Chloro-1-benzothiophen-2-yl)methanol(Starting Material)ChlorideIntermediate A:Benzylic Chloride(Electrophile)Start->ChlorideActivationAldehydeIntermediate B:Aldehyde(Reductive Amination)Start->AldehydeOxidationProd1Product Type I:N-Alkylated Inhibitor(e.g., Piperazine tail)Chloride->Prod1Nucleophilic Subst.(H-N-Heterocycle)Prod2Product Type II:Secondary Amine LinkerAldehyde->Prod2NaBH(OAc)3(Amine)Rxn1SOCl2, DCM0°C to RTRxn2MnO2 or DMPDCM

Figure 1: Divergent synthetic pathways for (6-Chloro-1-benzothiophen-2-yl)methanol. Path A (top) is the focus of the protocol below.

Detailed Protocol: Synthesis of the Benzylic Chloride Intermediate

This protocol describes the conversion of the alcohol to 2-(chloromethyl)-6-chlorobenzo[b]thiophene .[1] This intermediate is unstable upon prolonged storage and should be used immediately for coupling.

Materials & Reagents
ReagentEquiv.[2][3]RoleHazard Note
(6-Chloro-1-benzothiophen-2-yl)methanol 1.0SubstrateIrritant
Thionyl Chloride (

)
1.5Chlorinating AgentCorrosive, Lachrymator
Dichloromethane (DCM)SolventReaction MediumVolatile
DMF (Anhydrous)0.05CatalystToxic

(sat.[1] aq.)
-Quench-
Step-by-Step Methodology
Phase 1: Activation (Chlorination)
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 g (approx 5.0 mmol) of (6-Chloro-1-benzothiophen-2-yl)methanol in 15 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add catalytic DMF (2-3 drops). Note: DMF catalyzes the formation of the Vilsmeier-Haack type intermediate, accelerating the reaction.[1]

  • Reaction: Add

    
     (0.55 mL, 7.5 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.
    
    • Critical Parameter: Control addition rate to manage HCl gas evolution.

  • Monitoring: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (

    
    ) should disappear, replaced by a less polar spot (
    
    
    ).
  • Work-up: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator) at 
    
    
    .
    • Caution: Do not heat excessively; benzylic chlorides in electron-rich heterocycles are thermally sensitive.[1]

  • Azeotrope: Re-dissolve the residue in dry Toluene (10 mL) and evaporate again to remove trace acid.

Phase 2: Coupling (N-Alkylation Example)

This step attaches the benzothiophene "head" to a piperazine "tail" common in kinase inhibitors.[1]

  • Dissolution: Dissolve the crude chloride residue from Phase 1 in 10 mL Acetonitrile (

    
    ).
    
  • Base Addition: Add

    
     (3.0 equiv) and the target amine (e.g., N-Boc-piperazine or a specific kinase hinge binder) (1.1 equiv).[1]
    
  • Heating: Heat to 60°C for 4–6 hours.

  • Purification: Filter off solids, concentrate, and purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Analytical Validation (QC)

To ensure the integrity of the intermediate before coupling, compare analytical data against these standard values.

ParameterExpected ResultInterpretation
TLC (

)
Single spot,

higher than alcohol
Conversion complete.[1]

NMR (Alcohol)

4.85 ppm (s, 2H,

)
Starting material reference.

NMR (Chloride)

4.95–5.05 ppm (s, 2H,

)
Downfield shift indicates Cl substitution.[1]
Appearance Off-white to pale yellow solidDark brown/black indicates polymerization.[1]

Structural Biology Context

Understanding why this molecule is used requires visualizing its binding mode. In many Ser/Thr kinases, the 6-chloro-benzothiophene moiety acts as an "anchor."[1]

BindingModeFigure 2: Pharmacophore mapping of the 6-Cl-benzothiophene moiety in the ATP binding site.Substrate6-Cl-Benzothiophene(Inhibitor Core)PocketHydrophobic Pocket(Gatekeeper Region)Substrate->PocketHalogen Bond / VdW(via 6-Cl)SolventSolvent Front(Ribose Pocket)Substrate->SolventH-Bonding(via 2-position linker)

[1]

Safety & Handling

  • Thionyl Chloride: Reacts violently with water. All glassware must be oven-dried.[1] Perform all operations in a functioning fume hood.

  • Benzylic Halides: Potent alkylating agents. They are potential lachrymators and mutagens. Double-glove (Nitrile) and wear safety goggles.[1]

  • Waste Disposal: Quench excess

    
     reaction mixtures slowly into saturated bicarbonate solution before disposal.
    

References

  • Anderson, D. R., et al. (2009). "Benzothiophene inhibitors of MK2. Part 2: Improvements in kinase selectivity and cell potency." Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881.[1]

  • Azevedo, H., et al. (2022).[4] "Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B."[4] Bioorganic & Medicinal Chemistry Letters, 67, 128764.

  • Bagley, M. C., et al. (2015).[5] "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 13, 6878-6884.[1]

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Alcohols to Give Alkyl Chlorides."

A Robust HPLC-UV Method for the Analysis of (6-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide and a detailed protocol for the analysis of (6-Chloro-1-benzothiophen-2-yl)methanol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. (6-Chloro-1-benzothiophen-2-yl)methanol is a key intermediate in synthetic organic chemistry and pharmaceutical development.[1][2][3][4] Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. The method described herein is designed to be robust, specific, and suitable for routine use in research and quality control laboratories.

Introduction and Method Principle

(6-Chloro-1-benzothiophen-2-yl)methanol is a solid organic compound with the molecular formula C₉H₇ClOS and a molecular weight of 198.67 g/mol .[5][6] Its structure, featuring a moderately polar methanol group attached to a non-polar chlorinated benzothiophene core, makes it an ideal candidate for analysis by reversed-phase chromatography.

The principle of this method is based on RP-HPLC, where the stationary phase is non-polar (a C18 column) and the mobile phase is a polar mixture of water and an organic solvent. The separation is driven by the differential partitioning of the analyte and any impurities between the mobile and stationary phases. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure efficient elution of the target analyte while providing excellent resolution from potential impurities with different polarities. The benzothiophene moiety of the molecule contains a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • (6-Chloro-1-benzothiophen-2-yl)methanol reference standard (Purity ≥95%)[5][6]

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Formic acid (LC-MS grade, ≥99%)

  • Water, deionized and filtered (18.2 MΩ·cm)

Instrumentation and Consumables
  • HPLC system equipped with a binary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18 bonded silica column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane).

  • Analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity and ease of use.

ParameterRecommended Setting
Stationary Phase C18 Reversed-Phase Column (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Elution Mode Gradient Elution
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by DAD scan)
Injection Volume 10 µL
Run Time 15 minutes

Causality Behind Experimental Choices:

  • C18 Column: This is the workhorse of reversed-phase HPLC, providing excellent retention and separation for a wide range of moderately non-polar compounds like the target analyte.

  • Formic Acid: The addition of 0.1% formic acid to the mobile phase is crucial.[7] It controls the pH to ensure the analyte is in a single, non-ionized state and protonates residual silanol groups on the silica surface, which significantly reduces peak tailing and improves peak shape.[8]

  • Acetonitrile: Chosen as the organic modifier for its low viscosity, low UV cutoff, and excellent solvating power for a wide range of organic molecules.[7]

  • Gradient Elution: A gradient program provides a robust separation window, ensuring that early-eluting polar impurities are well-retained and late-eluting non-polar impurities are eluted efficiently within a reasonable timeframe, leading to sharper peaks and better sensitivity.[9]

  • Column Temperature Control: Maintaining a constant temperature of 30 °C minimizes fluctuations in retention time and ensures high reproducibility.[10]

Detailed Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas before use.

Standard Solution Preparation
  • Stock Standard Solution (approx. 1 mg/mL): Accurately weigh approximately 10 mg of the (6-Chloro-1-benzothiophen-2-yl)methanol reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. Sonicate if necessary to ensure complete dissolution. This is your stock solution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the 50:50 Acetonitrile/Water diluent. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh an appropriate amount of the sample to be analyzed into a volumetric flask.

  • Dissolve and dilute the sample with the 50:50 Acetonitrile/Water diluent to achieve a final concentration within the linear range of the calibration curve (e.g., ~25 µg/mL).

  • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

HPLC Analysis Workflow
  • System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase conditions (40% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the middle concentration standard (e.g., 25 µg/mL) five or six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • Calibration Curve: Inject each working standard solution once. Plot a graph of the peak area versus the concentration. The calibration curve should have a correlation coefficient (r²) of ≥0.999.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Analysis: Determine the concentration of (6-Chloro-1-benzothiophen-2-yl)methanol in the samples by interpolating their peak areas from the calibration curve. The purity can be assessed using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Method Validation and Trustworthiness

To ensure the trustworthiness and reliability of this protocol, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.[8]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Visualization of the HPLC Workflow

The following diagram illustrates the complete workflow from preparation to final analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A: Aq. Formic Acid | B: ACN Formic Acid) prep_std Prepare Standard Solutions (Stock & Dilutions) prep_sample Prepare & Filter Sample equilibrate Equilibrate HPLC System (15-20 min @ 40% B) prep_sample->equilibrate inject Inject Sample / Standard (10 µL) equilibrate->inject separate Chromatographic Separation (C18 Column | Gradient Elution) inject->separate detect UV Detection (@ 254 nm) separate->detect acquire Data Acquisition (Chromatogram Generation) detect->acquire analyze Data Analysis (Peak Integration & Calibration) acquire->analyze report Generate Report (Concentration & Purity) analyze->report

Caption: Workflow for the HPLC analysis of (6-Chloro-1-benzothiophen-2-yl)methanol.

References

  • Chemsrc. (n.d.). 6-Chloro-1-benzothiophene. Retrieved January 30, 2026, from [Link]

  • ChemUniverse. (n.d.). (6-CHLORO-1-BENZOTHIOPHEN-2-YL)METHANOL. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 6-Chloro-1-hexanol. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN108061767A - The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities.
  • SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved January 30, 2026, from [Link]

  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved January 30, 2026, from [Link]

  • Taylor & Francis Online. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved January 30, 2026, from [Link]

  • MDPI. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved January 30, 2026, from [Link]

  • Clinical Chemistry. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2021). Validation of RP-HPLC method for determination of pH-dependent solubility of ketoconazole in phosphate buffer pH 6.8. Retrieved January 30, 2026, from [Link]

Sources

Mass spectrometry of (6-Chloro-1-benzothiophen-2-yl)methanol and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantitation of (6-Chloro-1-benzothiophen-2-yl)methanol

Introduction & Scope

(6-Chloro-1-benzothiophen-2-yl)methanol (CAS: 234107-53-0) is a critical pharmacophore and synthetic intermediate, most notably serving as a Key Starting Material (KSM) or degradation impurity in the manufacturing of 5-lipoxygenase inhibitors like Zileuton (Zyflo).

The analysis of this compound presents unique mass spectrometric challenges due to the interplay between its lipophilic benzothiophene core and the labile hydroxymethyl handle. This guide provides a definitive protocol for the ionization, fragmentation, and derivatization of this molecule, focusing on distinguishing it from isobaric impurities and characterizing its metabolic derivatives.

Key Analytical Challenges:

  • Ionization Suppression: The aromatic core is highly non-polar, while the alcohol is polar, often leading to poor sensitivity in standard ESI modes without mobile phase optimization.

  • Isotopic Complexity: The presence of both Chlorine (

    
    ) and Sulfur (
    
    
    
    ) creates a complex isotopic envelope that serves as a definitive spectral fingerprint.
  • In-Source Fragmentation: The benzylic-like alcohol is prone to losing water (

    
    ) in the ion source, potentially leading to misidentification of the parent ion.
    

Theoretical Framework: The Isotopic Fingerprint

Before injection, the analyst must verify the theoretical isotopic envelope. This is the primary "Self-Validating" step. The molecule


 has a monoisotopic mass of 197.9906 Da .

Table 1: Theoretical Isotope Distribution (Normalized)

Ion SpeciesMass (Da)CompositionRel.[1][2] Abundance (%)Origin
M (Monoisotopic) 198.0

100.0% Base Peak
M + 1 199.0

contribution
~10.8%Carbon-13 natural abundance
M + 2 200.0

OR

~36.5% Dominant

(32%) +

(4.5%)
M + 4 202.0

AND

~1.5%Co-occurrence of heavy isotopes

Note: The M+2 peak intensity (~37%) is significantly higher than a standard organic molecule due to the additive effect of Chlorine and Sulfur heavy isotopes. If your M+2 peak is <30% or >40%, suspect interference or incorrect assignment.

Experimental Protocols

Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (MeOH).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Critical Step: Avoid protic solvents like pure water or alcohols for long-term storage to prevent slow oxidation to the carboxylic acid or dimer formation.

LC-MS/MS Conditions (Recommended)

System: UHPLC coupled to Q-TOF or Triple Quadrupole.

ParameterSettingRationale
Column C18 End-capped (2.1 x 50mm, 1.7 µm)High carbon load required to retain the lipophilic benzothiophene core.
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidAmmonium adducts (

) stabilize the alcohol, preventing in-source water loss.
Mobile Phase B Acetonitrile / Methanol (90:10)Methanol helps solubilize the polar alcohol moiety; ACN sharpens peaks.
Ionization APCI (+) or ESI (+)APCI is preferred. The molecule is semi-volatile and lacks basic nitrogens, making ESI response variable. APCI provides robust protonation.
Source Temp 350°C (APCI) / 300°C (ESI)High heat ensures vaporization but avoid >400°C to prevent thermal degradation.
System Suitability Test (Self-Validation)
  • Inject the Working Standard.

  • Pass Criteria:

    • Retention time stability < 2% RSD.

    • M+2/M ratio must be between 0.35 and 0.38.

    • Presence of

      
       (m/z 199) > 
      
      
      
      (m/z 181). If the water-loss peak is dominant, reduce Source Voltage (Cone Voltage).

Fragmentation Logic & Pathways

The fragmentation of (6-Chloro-1-benzothiophen-2-yl)methanol follows a distinct pathway analogous to benzyl alcohol, driven by the stability of the thienyl cation.

Mechanism:

  • Precursor Selection: m/z 199 (

    
    ).
    
  • Primary Loss: Rapid loss of

    
     (18 Da) to form the resonance-stabilized (6-chlorobenzo[b]thiophen-2-yl)methyl cation  (m/z 181).
    
  • Secondary Fragmentation:

    • Ring Expansion: The methyl cation often rearranges to a tropylium-like bicyclic structure.

    • Loss of Cl: Homolytic cleavage of the C-Cl bond is rare in soft ionization but observed in EI or high-energy CID, leading to m/z 146 (

      
      ).
      
    • CS Extrusion: Loss of CS (44 Da) from the thiophene ring is a diagnostic fragmentation for benzothiophenes.

Visualizing the Fragmentation Pathway

FragmentationPathway Parent Parent Ion [M+H]+ m/z 199 (C9H8ClOS)+ Cation Stabilized Methyl Cation [M+H - H2O]+ m/z 181 (Base Peak) Parent->Cation - H2O (18 Da) Low Collision Energy RingOpen Thiophene Ring Opening [Loss of CS] Cation->RingOpen High CE FragmentCl De-chlorinated Ion m/z 146 [M - H2O - Cl]+ Cation->FragmentCl - Cl Radical (Rare in ESI) Fragment2 Fragment Ion m/z 137 [M - H2O - CS]+ RingOpen->Fragment2 - CS (44 Da)

Caption: CID Fragmentation pathway of (6-Chloro-1-benzothiophen-2-yl)methanol. The transition 199 -> 181 is the primary Quantifier transition.

Derivatization Strategies

For enhanced sensitivity or metabolic profiling, derivatization is recommended.

A. TMS Derivatization (GC-MS)
  • Reagent: BSTFA + 1% TMCS.

  • Protocol: Incubate sample with 50 µL reagent at 60°C for 30 mins.

  • Result: Replaces the hydroxyl H with Trimethylsilyl (

    
    ).
    
  • Mass Shift: +72 Da. Parent ion shifts to m/z 270 .

  • Benefit: drastically improves peak shape and volatility for GC-MS analysis.

B. Glucuronidation (Metabolic Studies)
  • Context: In vivo, the primary metabolic route is O-glucuronidation.

  • Mass Shift: +176 Da.

  • Target Ion: m/z 375 (

    
    ).
    
  • Diagnostic: The MS2 spectrum will show a neutral loss of 176 Da (glucuronic acid moiety), returning the base peak to m/z 199 or 181.

Analytical Workflow Summary

AnalyticalWorkflow Sample Crude Sample (Synthesis/Plasma) Prep Dilution 50:50 ACN:H2O Sample->Prep LC UHPLC Separation C18 Column Prep->LC Ionization Source: APCI(+) Temp: 350°C LC->Ionization MS1 MS1 Scan Check Isotope (M+2) Ionization->MS1 Full Scan MS2 MS2 Fragmentation Target: 199 -> 181 MS1->MS2 Select m/z 199

Caption: Recommended analytical workflow for the detection and quantitation of benzothiophene alcohols.

References

  • Isotope Abundance Data: NIST Mass Spectrometry Data Center. Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]

  • Benzothiophene Fragmentation: Grossert, J. S., et al. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. (Contextual grounding on sulfur heterocycle fragmentation). Retrieved from [Link]

  • Zileuton Impurity Profiling: Haight, A. R., et al. (1998).[3] Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. Journal of Organic Chemistry. (Defines the 6-chloro impurity context). Retrieved from [Link]

  • Benzyl Alcohol Mass Spec Behavior: NIST Chemistry WebBook, SRD 69. Benzyl alcohol Mass Spectrum. (Analogous fragmentation mechanism). Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Profiling of (6-Chloro-1-benzothiophen-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed framework for the in vitro evaluation of (6-chloro-1-benzothiophen-2-yl)methanol and its derivatives. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to systematically assess the biological activity of this chemical scaffold. The experimental strategy follows a logical progression from broad-spectrum cytotoxicity screening to more defined, target-oriented assays, enabling a thorough characterization of novel compounds.

The benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] Given this precedent, the following protocols are designed to investigate several of these potential biological effects. This guide will first establish the general cytotoxic profile of the compounds, a critical initial step to determine appropriate concentration ranges for subsequent, more specific assays and to identify compounds with potential as cytotoxic anticancer agents. Following this, we will delve into assays designed to probe specific cellular pathways, such as apoptosis, and to identify potential interactions with common drug targets like enzymes and G-protein coupled receptors (GPCRs).

Section 1: Initial Cytotoxicity and Cell Viability Screening

The foundational step in characterizing any new chemical entity is to determine its effect on cell viability. This initial screen provides crucial data on the general toxicity of the compounds and helps to identify a suitable concentration range for subsequent, more sensitive assays. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan.[2] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Protocol: MTT Assay for General Cytotoxicity

Materials:

  • (6-Chloro-1-benzothiophen-2-yl)methanol derivatives

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of each (6-chloro-1-benzothiophen-2-yl)methanol derivative in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

Should the initial cytotoxicity screening reveal potent compounds, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of a family of proteases called caspases.[3]

Principle of the Caspase-3 Activity Assay

Caspase-3 is a critical executioner caspase in the apoptotic pathway.[3][4] This assay utilizes a synthetic substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), which is specifically cleaved by activated caspase-3.[4][5] The cleavage of the substrate releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.[5] The level of caspase-3 activity is directly proportional to the amount of pNA released.

Protocol: Colorimetric Caspase-3 Activity Assay

Materials:

  • Cells treated with (6-chloro-1-benzothiophen-2-yl)methanol derivatives

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Reaction buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compounds of interest at their IC50 concentrations for a predetermined time (e.g., 24 hours). Collect both adherent and floating cells and wash with cold PBS. Lyse the cells using a suitable lysis buffer and centrifuge to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Setup: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Adjust the volume of each well to be equal with lysis buffer.

  • Reaction Initiation: Add the reaction buffer containing the DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis: Compare the absorbance values of the treated samples to the untreated control. A significant increase in absorbance indicates the induction of apoptosis via caspase-3 activation.

Section 3: Target-Based Screening: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[6] Benzothiophene derivatives have been reported to target various enzymes. Therefore, screening for enzyme inhibition is a crucial step in characterizing these compounds. The following is a general protocol that can be adapted for various enzymes.

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[7] The principle involves incubating the enzyme with a substrate in the presence and absence of the test compound. The formation of the product is monitored over time, typically by measuring changes in absorbance or fluorescence. A decrease in the rate of product formation in the presence of the compound indicates enzyme inhibition.

Protocol: General Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer

  • (6-Chloro-1-benzothiophen-2-yl)methanol derivatives

  • 96-well plate (UV-transparent or black, depending on the detection method)

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Pre-incubate the enzyme with the compound for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the compound concentration.

    • Determine the IC50 value for each compound.

Table 1: Example Data for Enzyme Inhibition Assay

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
125.8 ± 3.5
1048.9 ± 4.2
5085.1 ± 2.8
10095.6 ± 1.9

Section 4: Investigating Cell Signaling: GPCR Modulation Assays

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets.[8][9] Reporter gene assays are a common and effective method to screen for GPCR modulation.[10][11]

Principle of GPCR Reporter Gene Assays

Reporter gene assays for GPCRs utilize a host cell line engineered to express the GPCR of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a downstream signaling pathway of the GPCR.[11][12][13] When a ligand binds to the GPCR and activates it, the signaling cascade leads to the transcription of the reporter gene, and the resulting protein product can be quantified.[11][12]

Protocol: Luciferase-Based GPCR Reporter Gene Assay

Materials:

  • Host cell line expressing the target GPCR and a luciferase reporter construct

  • (6-Chloro-1-benzothiophen-2-yl)methanol derivatives

  • Complete cell culture medium

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the engineered cells into a white, opaque 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a known agonist or antagonist as a positive control and a vehicle control.

  • Incubation: Incubate the plate for 6-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. For agonists, plot the luminescence signal against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response). For antagonists, perform the assay in the presence of a known agonist and plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Visualizing Workflows and Pathways

To aid in the conceptualization of the experimental design, the following diagrams illustrate the overall screening cascade and a representative GPCR signaling pathway.

Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_target Target Identification Cytotoxicity_Screening 1. Cytotoxicity Screening (MTT Assay) Apoptosis_Assay 2. Apoptosis Assay (Caspase-3 Activity) Cytotoxicity_Screening->Apoptosis_Assay Potent Compounds Enzyme_Inhibition 3. Enzyme Inhibition Assay Cytotoxicity_Screening->Enzyme_Inhibition Non-toxic Concentrations GPCR_Modulation 4. GPCR Modulation Assay (Reporter Gene) Cytotoxicity_Screening->GPCR_Modulation Non-toxic Concentrations

Caption: A tiered approach to in vitro screening.

Representative GPCR Signaling Pathway

GPCR_pathway Ligand Benzothiophene Derivative GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Signaling_Cascade Downstream Signaling Cascade Second_Messenger->Signaling_Cascade Initiates Reporter_Gene Reporter Gene Expression Signaling_Cascade->Reporter_Gene Signal Measurable Signal (Luminescence) Reporter_Gene->Signal

Caption: GPCR-mediated reporter gene activation.

References

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • ResearchGate. (2025). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

  • BMG LABTECH. (2024). Gene reporter assays. Retrieved from [Link]

  • ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]

  • PLOS One. (n.d.). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. Retrieved from [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαi/o GPCR assays. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

Sources

Computational docking of (6-Chloro-1-benzothiophen-2-yl)methanol with protein targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(6-Chloro-1-benzothiophen-2-yl)methanol (hereafter CBTM ) represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of Zileuton (a selective 5-lipoxygenase inhibitor used for asthma) and antifungal agents like Sertaconazole .

This protocol details the computational docking of CBTM into 5-Lipoxygenase (5-LOX) .[1] Unlike standard high-throughput screening (HTS) workflows, this guide emphasizes fragment-centric techniques required for small, halogenated ligands.[1] Specifically, it addresses two common failure points in docking benzothiophenes:

  • The Sigma Hole: Inadequate modeling of the anisotropic charge distribution on the C-6 chlorine atom.

  • Metalloenzyme Handling: Incorrect parameterization of the catalytic non-heme iron (

    
    /
    
    
    
    ) in the 5-LOX active site.

Scientific Rationale (The "Why" & "How")

The Target: 5-Lipoxygenase (5-LOX)

5-LOX catalyzes the peroxidation of arachidonic acid.[1][2] Its active site contains a non-heme iron coordinated by three histidines (His367, His372, His550), Asn554, and the C-terminal Ile673.[1] CBTM acts as a core fragment that mimics the binding mode of Zileuton, which chelates or interacts with this iron center to inhibit leukotriene formation.

The Ligand: Halogen Bonding & Sigma Holes

Standard force fields (e.g., AMBER, CHARMM) often treat halogens as dense spheres of negative charge. However, the 6-chloro substituent on CBTM exhibits a Sigma Hole —a region of positive electrostatic potential on the atom's tip opposite the C-Cl bond.

  • Impact: If ignored, docking algorithms may artificially repel the chlorine from electron-rich protein regions (like carbonyl oxygens), missing critical halogen bonds that stabilize the scaffold.

  • Solution: We utilize a Virtual Point Charge (massless positive point) on the chlorine to mimic this anisotropy.

Experimental Protocol

Phase 1: Ligand Preparation (Sigma Hole Correction)[1]

Objective: Generate a 3D conformer of CBTM with corrected electrostatics.

  • Structure Generation:

    • Generate 3D structure from SMILES: OCc1cc2cc(Cl)ccc2s1.[1]

    • Tool: Avogadro / RDKit / Schrödinger LigPrep.

  • QM Optimization (Critical Step):

    • Optimize geometry using DFT (Density Functional Theory) at the B3LYP/6-31G* level.

    • Calculate Electrostatic Potential (ESP) surface.[1]

  • Virtual Site Placement:

    • Identify the maximum positive potential (

      
      ) on the Cl atom tip.
      
    • Add a massless "dummy atom" (Du) at this position (approx.[1] 1.6 Å from Cl nucleus) with a partial positive charge (q ≈ +0.1 to +0.2e), balancing the Cl charge to maintain neutrality.

    • Note: If using AutoDock Vina, use the specialized Cl atom type or manually edit PDBQT files to reduce the VdW radius of Cl slightly if not using explicit sigma holes.

Phase 2: Target Preparation (5-LOX)

Objective: Prepare a receptor grid that accurately treats the catalytic Iron.

  • PDB Selection:

    • Primary Source: PDB ID: 6NCF (Stable 5-LOX with inhibitor) or 3V99 .[1]

    • Rationale: 6NCF represents a "drug-bound" conformation where the helix capping the active site is disordered/open, allowing ligand entry.

  • Cleaning & Protonation:

    • Remove water molecules > 5 Å from the active site.

    • Iron State: Set Fe to

      
       or 
      
      
      
      (Zileuton binds to both, but the redox cycle is key). For docking,
      
      
      is standard.[1]
    • Protonation: Protonate His367, His372, His550 as neutral (N-delta or N-epsilon) to coordinate with Fe.[1]

  • Grid Generation:

    • Center: Coordinates of the catalytic Iron (Fe).

    • Size:

      
       Å (Small box focuses search on the metal center).
      
    • Constraints: Define a spherical constraint (radius 3.0 Å) on the Iron atom to enforce proximity of the ligand's "head" group (methanol/hydroxy).

Phase 3: Docking Execution

Recommended Engine: AutoDock Vina (Open Source) or GOLD (CCDC - for better metalloprotein scoring).[1]

Protocol for AutoDock Vina:

  • Input: receptor.pdbqt (with Fe charge +2.[1]0) and ligand.pdbqt (CBTM).

  • Configuration (conf.txt):

  • Execution: Run Vina.

  • Scoring: Focus on poses where the Hydroxymethyl oxygen is within 2.5–3.5 Å of the Iron.

Data Analysis & Interpretation

Binding Mode Checklist

Evaluate the top 5 poses based on the following criteria. A "Pass" requires satisfying at least 3 conditions.

Interaction TypeGeometric CriteriaBiological Relevance
Fe Chelation O(hydroxyl) - Fe distance < 3.0 ÅMimics Zileuton's hydroxyurea binding; essential for inhibition.[1]
Pi-Pi Stacking Centroid(Benzothiophene) - Centroid(Trp/Phe) < 4.5 Å5-LOX active site is hydrophobic (Phe177, Tyr181).[1]
Halogen Bond Cl...O(carbonyl) angle ≈ 160-180°The 6-Cl should orient toward backbone carbonyls or solvent, not clash with hydrophobic walls.[1]
Steric Fit No VdW overlap > 0.5 ÅEnsures the rigid benzothiophene core fits the narrow channel.
Workflow Visualization

The following diagram illustrates the critical "Sigma Hole" correction workflow required for chlorinated scaffolds like CBTM.

SigmaHoleWorkflow cluster_fail Standard Protocol (Failure Mode) Start Start: CBTM SMILES (6-Cl-benzothiophene...) QM QM Optimization (DFT B3LYP/6-31G*) Start->QM 3D Gen Standard Standard Force Field (Cl = Negative Sphere) Start->Standard ESP Calc. Electrostatic Potential (ESP) QM->ESP Density Calc Identify Identify Vmax (Sigma Hole on Cl) ESP->Identify Map Surface VirtualSite Add Virtual Particle (q = +0.1e) Identify->VirtualSite Force Field Mod Docking Docking into 5-LOX (Target: Fe Center) VirtualSite->Docking Corrected PDBQT Repulsion False Repulsion from Nucleophiles Standard->Repulsion

Figure 1: Workflow for correcting halogen electrostatics (Sigma Hole) prior to docking CBTM.

Troubleshooting & Quality Control

Issue: Ligand Ejected from Active Site
  • Cause: The active site lid (helix

    
    2) in some PDB structures (e.g., Apo forms) is closed.
    
  • Fix: Use PDB 6NCF or 3V99 where the site is accessible. Alternatively, perform a short Molecular Dynamics (MD) relaxation of the protein side chains before docking.

Issue: High Positive Energy Scores
  • Cause: VdW clash between the Iron atom and the ligand.

  • Fix: Ensure the Iron atom in the receptor file has a VdW radius assigned (often missing in standard PDBQT conversion). Manually set Fe radius to 1.20 Å in the parameter file.

References

  • RCSB Protein Data Bank. Structure of Stable-5-Lipoxygenase bound to AKBA (PDB: 6NCF). [Link][1]

  • PubChem. Zileuton (CID 60490) - Mechanism of Action & Structure. [Link][1]

  • Chemical Communications. Plugging the explicit σ-holes in molecular docking. (Methodology for halogen bonding).[1][3][4] [Link]

  • Journal of Medicinal Chemistry. Discovery of Zileuton: An Orally Active 5-Lipoxygenase Inhibitor.[1][5] (Context for CBTM as intermediate). [Link]

  • MDPI Molecules. Benzothiophene Derivatives: A Review of Their Synthesis and Biological Activity. [Link]

Sources

Troubleshooting & Optimization

Identification of impurities in (6-Chloro-1-benzothiophen-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling & Control Topic: Synthesis of (6-Chloro-1-benzothiophen-2-yl)methanol Reference ID: TSC-ZIL-INT-004[1]

Executive Summary

(6-Chloro-1-benzothiophen-2-yl)methanol is a critical pharmacophore and the immediate precursor to Zileuton (Zyflo) , a 5-lipoxygenase inhibitor used in asthma therapeutics.[1] Achieving high purity (>99.5%) in this intermediate is non-negotiable, as downstream urea formation (Zileuton synthesis) is sensitive to steric and electronic variances.

This guide addresses the specific impurity profile generated during the reduction of Ethyl 6-chloro-1-benzothiophene-2-carboxylate (the standard precursor). The primary challenges are the lability of the C6-chlorine atom under reducing conditions and the susceptibility of the thiophene sulfur to oxidation.

Part 1: The Synthetic Landscape & Impurity Map

The synthesis typically involves the hydride reduction of the ester or acid chloride.[2] While conceptually simple, the electron-rich benzothiophene core creates specific side-reaction pathways.[1]

Visualizing the Impurity Network

The following diagram maps the genesis of key impurities relative to the main reaction pathway.

ImpurityMap Start Ethyl 6-chloro-1-benzothiophene- 2-carboxylate (Precursor) Aldehyde Impurity B: Aldehyde Intermediate (Incomplete Reduction) Start->Aldehyde Hydride Reduction (Step 1) Isomer Impurity D: 4-Chloro Regioisomer (Starting Material Carryover) Start->Isomer Impure Thiophenol SM Target (6-Chloro-1-benzothiophen- 2-yl)methanol (Target) Aldehyde->Target Hydride Reduction (Step 2) DesChloro Impurity A: Des-Chloro Analog (Over-reduction/Hydrogenolysis) Target->DesChloro Pd/C or Excess LAH/High Temp Sulfoxide Impurity C: S-Oxide/Sulfone (Oxidative Degradation) Target->Sulfoxide Air Exposure / Peroxides

Figure 1: Reaction pathway showing the origin of critical impurities.[3] Note that the Des-Chloro impurity is irreversible once formed.[1]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: The "Phantom" Peak (Dechlorination)

User Question: "I am using LAH (Lithium Aluminum Hydride) for the reduction. I see a significant impurity (~5-10%) eluting just before my product with a mass of 178 Da (M-34). What is happening?"

Technical Analysis: You are observing hydrogenolysis of the C-Cl bond , resulting in the formation of (1-benzothiophen-2-yl)methanol (Des-chloro impurity).

  • Causality: The C6-Chlorine on the benzothiophene ring is electronically activated. While aryl chlorides are generally stable to NaBH4, they are susceptible to attack by stronger reducing agents like LAH, especially at reflux temperatures or if trace transition metals (Pd, Ni) are present in the reactor.

  • Corrective Action:

    • Switch Reagents: Move from LAH to Sodium Borohydride (NaBH4) in Methanol/THF. NaBH4 is chemoselective for the ester/aldehyde and will not touch the aryl chloride under standard conditions.

    • Temperature Control: If you must use LAH (e.g., for speed), maintain the temperature below 0°C during addition and quench immediately upon consumption of the starting material. Do not reflux.[4]

Issue 2: Stalled Reaction (The Aldehyde)

User Question: "My HPLC shows a persistent peak at RRT 1.10. It has a distinctive UV absorbance and resists removal by crystallization. Mass is M-2."[1]

Technical Analysis: This is 6-chloro-1-benzothiophene-2-carboxaldehyde .[1]

  • Causality: Reduction of esters proceeds via the aldehyde. If the reaction is quenched too early, or if moisture in the solvent consumes the hydride reagent, the reaction stalls at this intermediate.

  • Corrective Action:

    • Stoichiometry Check: Ensure you are using at least 2.5 equivalents of hydride. The first equivalent forms the aldehyde; the second reduces it to the alcohol.

    • Solvent Dryness: Ensure Methanol/THF is anhydrous. Water reacts with NaBH4 to form borates and H2 gas, depleting the active reagent.

    • "Push" Protocol: If the aldehyde persists, add a small "booster" charge of NaBH4 (0.2 eq) and stir for 30 minutes before workup.

Issue 3: Regioisomeric Contamination

User Question: "I have a peak co-eluting with my product that has the EXACT same mass (MW 198/200). NMR shows a messy aromatic region."[1]

Technical Analysis: You likely have the 4-chloro or 5-chloro isomer.[1]

  • Causality: This is not a reaction byproduct but a carryover impurity . The synthesis of the benzothiophene core often starts from 3-chlorobenzenethiol or similar precursors. If the cyclization has poor regioselectivity, or if the starting thiol contained isomers, they will carry through the reduction unchanged.

  • Corrective Action:

    • Purify Upstream: Isomers are notoriously difficult to separate at the alcohol stage due to identical polarity. You must recrystallize the ester precursor (Ethyl 6-chloro-1-benzothiophene-2-carboxylate) using Hexane/Ethyl Acetate.[1] The ester isomers often have distinct crystal packing properties that alcohols lack.

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Reduction (Minimizing Dechlorination)

This protocol uses NaBH4/MeOH to prevent the formation of the Des-chloro impurity.[1]

Reagents:

  • Ethyl 6-chloro-1-benzothiophene-2-carboxylate (1.0 eq)[1]

  • Sodium Borohydride (NaBH4) (3.0 eq)[1]

  • Methanol (Anhydrous) (10 V)[1]

  • THF (5 V)

Step-by-Step:

  • Dissolution: Charge the ester and THF into the reactor. Stir until fully dissolved. Add Methanol.[5][6]

  • Cooling: Cool the mixture to 0–5°C . Critical: Exotherms promote side reactions.

  • Addition: Add NaBH4 portion-wise over 30 minutes. Maintain internal temperature <10°C.

    • Observation: Gas evolution (H2) will occur. Ensure adequate venting.

  • Reaction: Allow to warm to 20–25°C and stir for 3 hours.

  • IPC (In-Process Control): Check HPLC.

    • Target: <0.5% Aldehyde intermediate.

    • Target: <0.1% Starting Ester.

  • Quench: Slowly add Acetone (2 eq) to quench excess hydride, followed by saturated NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with Brine.

Protocol B: Analytical Identification (HPLC)

Use this method to separate the Alcohol, Aldehyde, and Des-chloro impurities.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6mm, 3.5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 235 nm (Benzothiophene absorption max)

Expected Retention Profile (Relative Retention Time - RRT):

  • Des-Chloro Impurity: ~0.92 (More polar due to loss of Cl)[1]

  • Target Alcohol: 1.00

  • Aldehyde Intermediate: ~1.15 (Less polar, carbonyl conjugation)[1]

  • Starting Ester: ~1.40 (Most non-polar)[1]

Part 4: Diagnostic Decision Tree

Use this flowchart to rapidly identify the nature of an unknown impurity based on analytical data.

DecisionTree Start Impurity Detected in HPLC CheckMass Check Mass Spectrum (LC-MS) Start->CheckMass MassM34 Mass = [M-34] (Loss of Cl) CheckMass->MassM34 MassM2 Mass = [M-2] (Carbonyl present) CheckMass->MassM2 MassSame Mass = [M] (Isobaric) CheckMass->MassSame MassPlus16 Mass = [M+16] (Oxygen addition) CheckMass->MassPlus16 ResultDesCl Des-Chloro Impurity Cause: Aggressive Reduction MassM34->ResultDesCl ResultAld Aldehyde Intermediate Cause: Incomplete Rxn MassM2->ResultAld ResultIso Regioisomer (4-Cl/5-Cl) Cause: Impure Starting Material MassSame->ResultIso ResultSox Sulfoxide Cause: Air Oxidation MassPlus16->ResultSox

Figure 2: Rapid diagnostic logic for impurity identification.

References

  • Stewart, A. O., & Brooks, D. W. (1992). Synthesis of Zileuton: A 5-Lipoxygenase Inhibitor.[1] Journal of Organic Chemistry, 57(18), 5020–5023.

  • Gao, H., et al. (2016). Process for the Preparation of Zileuton. U.S. Patent Application US20160376251A1.

  • Reddy, B. R., et al. (2017). Process for the preparation of Zileuton. U.S. Patent No. 9,670,176.

  • LibreTexts Chemistry. (2023). Reduction of Carbonyls to Alcohols Using Metal Hydrides.

Sources

Byproduct formation in the reduction of 6-chloro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reduction of 6-Chloro-1-benzothiophene-2-carbonyl chloride

Subject: Troubleshooting Byproduct Formation & Optimization of Reduction Protocols Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Mechanistic Insight

User Query: I am observing multiple impurities during the reduction of 6-chloro-1-benzothiophene-2-carbonyl chloride. What are they, and how do I prevent them?

Scientist Response: The reduction of 6-chloro-1-benzothiophene-2-carbonyl chloride (1) is a chemoselective challenge. You are attempting to reduce a highly reactive acyl chloride to an alcohol (or aldehyde) while preserving a potentially labile aryl chloride at the C6 position and the aromatic thiophene ring.

The three primary failure modes in this synthesis are:

  • Hydrodehalogenation: Loss of the chlorine atom (C-Cl bond cleavage).

  • Dimerization: Reaction of the product alcohol with unreacted starting material to form an ester.

  • Over-reduction: Saturation of the C2-C3 thiophene double bond.

The choice of reducing agent dictates the byproduct profile. While Lithium Aluminum Hydride (LiAlH₄) is the textbook reagent for acid chlorides, it is often too aggressive for halogenated heterocycles, leading to dechlorination. Sodium Borohydride (NaBH₄), while milder, requires specific handling to reduce acid chlorides effectively without hydrolysis.

Troubleshooting Guide: Byproduct Identification & Remediation

Use this diagnostic table to identify your specific impurity profile and apply the corrective action.

Observation / Data Probable Byproduct Root Cause Corrective Action
Mass Spec: [M-34] peak observed. Product lacks Cl isotope pattern.Dechlorinated Product (Benzothiophene-2-methanol)Aggressive Reduction: Use of Pd/C with H₂ or LiAlH₄ at reflux.[1] Aryl chlorides are susceptible to oxidative addition/hydride displacement.Switch to NaBH₄/THF or Zn(BH₄)₂. These reagents are chemoselective for carbonyls over aryl chlorides [1]. Avoid Pd catalysts.
NMR: Extra aromatic signals; Product is heavier than expected.Ester Dimer (6-chlorobenzothiophene-2-methyl 6-chlorobenzothiophene-2-carboxylate)Inverse Addition/Mixing: Alcohol product reacts with unreacted acid chloride before reduction is complete.[1]Reverse Addition: Add the Acid Chloride solution dropwise into the Reductant solution. This ensures the reductant is always in excess.
IR: Broad -OH stretch absent; Strong C=O peak at ~1700 cm⁻¹.[1]Carboxylic Acid (Hydrolysis product)Moisture Contamination: Acid chlorides hydrolyze rapidly in wet solvents before reduction occurs.Dry Solvents: Ensure THF/Dioxane is anhydrous. Use a drying tube. Quench only after TLC confirms consumption of starting material.
NMR: Loss of C2-C3 double bond signal; aliphatic protons appear.Dihydrobenzothiophene Over-Hydrogenation: High pressure H₂ or high temp catalytic transfer hydrogenation.Poison the Catalyst: If using Rosenmund reduction, ensure Quinoline/Sulfur poison is fresh. Prefer hydride reduction (NaBH₄) to avoid ring saturation.

Validated Protocol: Chemoselective Reduction

Objective: Synthesis of (6-chloro-1-benzothiophene-2-yl)methanol minimizing dechlorination and esterification.

Reagents:

  • Substrate: 6-chloro-1-benzothiophene-2-carbonyl chloride (1.0 eq)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (2.5 eq)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) / Diglyme

  • Quench: 1M HCl

Step-by-Step Methodology:

  • Preparation of Reductant: In a flame-dried round-bottom flask under Nitrogen, suspend NaBH₄ (2.5 eq) in anhydrous THF. Cool to 0°C.[2]

    • Why? Low temperature suppresses side reactions. NaBH₄ is generally safe but releases H₂; inert atmosphere is crucial.

  • Addition (Critical Step): Dissolve the acid chloride (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaBH₄ suspension over 30 minutes.

    • Control Point: Do NOT add NaBH₄ to the acid chloride. High local concentration of acid chloride + newly formed alcohol = Ester Dimer byproduct.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Target: Disappearance of starting material).

    • Note: Acid chlorides reduce partially to aldehydes, then to alcohols.[3] Ensure reaction runs to completion to avoid mixed products.

  • Quench: Cool back to 0°C. Carefully add 1M HCl dropwise until gas evolution ceases (pH ~3).

    • Mechanism:[4][5][6] Destroys excess hydride and protonates the alkoxide to the alcohol.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over Na₂SO₄.

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the reaction tree, highlighting the divergence points where specific byproducts are formed based on conditions.

ReductionPathways Start Start: 6-Chloro-1-benzothiophene- 2-carbonyl chloride Cond_LAH Reagent: LiAlH4 (Reflux) or Pd/C + H2 Start->Cond_LAH Cond_NaBH4 Reagent: NaBH4 (0°C) (Inverse Addition) Start->Cond_NaBH4 Cond_Moisture Contaminant: H2O (Moisture) Start->Cond_Moisture Cond_Mixing Process Error: Adding NaBH4 to Acid Chloride Start->Cond_Mixing Dechloro Byproduct 1: Dechlorinated Alcohol (Loss of 6-Cl) Cond_LAH->Dechloro Hydrodehalogenation Aldehyde Intermediate: Aldehyde Cond_NaBH4->Aldehyde Reduction Step 1 Acid Byproduct 2: Carboxylic Acid (Hydrolysis) Cond_Moisture->Acid Hydrolysis Target Target Product: (6-Chloro-1-benzothiophene- 2-yl)methanol Cond_Mixing->Target Partial Ester Byproduct 3: Dimer (Ester) Cond_Mixing->Ester Reaction of Target + Start Aldehyde->Target Reduction Step 2

Caption: Reaction pathway analysis showing critical control points. Green paths indicate the optimal protocol; Red/Yellow paths indicate failure modes leading to specific byproducts.

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (Pd/C) to reduce the acid chloride? A: It is risky. While the Rosenmund reduction (Pd/BaSO₄) is designed for Acid Chloride


 Aldehyde, standard Pd/C hydrogenation often leads to hydrodehalogenation  (stripping the chlorine off the aromatic ring) before the carbonyl is fully reduced. If you must use hydrogenation, use a poisoned catalyst and strictly monitor H₂ uptake [2].

Q: Why do I see a spot on TLC that corresponds to the carboxylic acid? A: Acid chlorides are extremely hygroscopic. If your THF is not distilled or dried (e.g., over molecular sieves), the water will compete with the hydride reagent, converting the acid chloride back to the carboxylic acid. This is an irreversible loss of yield.

Q: Can I use LiAlH(OtBu)₃ to stop at the aldehyde? A: Yes. Lithium tri-tert-butoxyaluminum hydride is a sterically bulky reagent that reacts rapidly with acid chlorides but slowly with aldehydes at low temperatures (-78°C).[1] This is the preferred method if the aldehyde (6-chloro-1-benzothiophene-2-carbaldehyde) is your target rather than the alcohol [3].[1]

References

  • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride.[2][6][7] Journal of the American Chemical Society, 71(1), 122–125. Link[1]

  • Ghosh, B., & Maleczka, R. E. (2013). Catalytic Hydrodehalogenation Reactions. Thieme Connect. Link

  • Brown, H. C., & Tsukamoto, A. (1961). Selective Reductions. I. The Partial Reduction of Tertiary Amides to Aldehydes with Lithium Tri-t-butoxyaluminohydride.[1] Journal of the American Chemical Society, 83(22), 4549–4552. Link[1]

Sources

Validation & Comparative

Comparative Analysis of (6-Chloro-1-benzothiophen-2-yl)methanol Analogs: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive guide detailing the structure-activity relationship (SAR) of (6-Chloro-1-benzothiophen-2-yl)methanol analogs has been compiled for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the anticancer activities of these compounds, supported by experimental data, and outlines the methodologies for their evaluation. The benzothiophene scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic placement of a chlorine atom at the 6-position of the benzothiophene ring is a key feature in many biologically active compounds, often enhancing their therapeutic potential.[3]

Introduction to Benzothiophene Analogs as Anticancer Agents

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with benzothiophene derivatives emerging as a promising class of molecules.[1] Their structural versatility allows for modifications that can significantly impact their biological activity. This guide focuses on analogs of (6-Chloro-1-benzothiophen-2-yl)methanol, a core structure that has been investigated for its potential as a cytotoxic agent. A key mechanism of action for many anticancer compounds is the disruption of microtubule dynamics, which are crucial for cell division.[4] Several benzothiophene derivatives have been identified as tubulin polymerization inhibitors, acting as antimitotic agents that lead to cell cycle arrest and apoptosis.[5][6]

Core Structure and Key Modifications

The fundamental structure of the compounds discussed in this guide is the 6-chloro-1-benzothiophene core with a methanol group at the 2-position. The structure-activity relationship is elucidated by examining how modifications to this core, particularly at the 2-position, influence the compound's anticancer efficacy.

Caption: Core structure of (6-Chloro-1-benzothiophen-2-yl)methanol.

Structure-Activity Relationship of Analogs

While specific data on a wide range of (6-Chloro-1-benzothiophen-2-yl)methanol analogs is limited in publicly available literature, valuable insights can be drawn from closely related benzothiophene derivatives, particularly acrylonitrile analogs which have been studied for their potent anticancer properties.[5] These studies suggest that the benzothiophene moiety acts as a bioisostere for other aromatic systems found in known tubulin inhibitors like combretastatin A-4.[7]

A study on benzothiophene acrylonitrile analogs revealed that compounds with a trimethoxybenzene moiety, similar to combretastatin, exhibited significant growth inhibition against a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range.[5][8] This suggests that the 6-chloro-1-benzothiophene scaffold can effectively mimic the structural features required for binding to the colchicine site on tubulin.[4][9]

Key SAR observations from related benzothiophene analogs:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiophene ring is critical for activity. While this guide focuses on the methanol analog, studies on related compounds show that larger, more complex groups like acrylonitriles with substituted phenyl rings can confer potent cytotoxicity.[5]

  • The Role of the 6-Chloro Group: The presence of a chlorine atom at the 6-position is often associated with enhanced biological activity in various heterocyclic compounds.[3] This is likely due to its electron-withdrawing nature and its contribution to the overall lipophilicity of the molecule, which can influence cell permeability and target binding.

  • Mimicking Natural Products: The design of these benzothiophene analogs is often inspired by natural products known to inhibit tubulin polymerization, such as combretastatin A-4.[10] The benzothiophene ring can serve as a suitable replacement for one of the phenyl rings in these natural products, leading to novel compounds with similar mechanisms of action.[7]

Comparative Performance Data

The following table summarizes the in vitro anticancer activity of representative benzothiophene acrylonitrile analogs, which provide the closest available data for understanding the potential of the (6-Chloro-1-benzothiophen-2-yl)methanol series.

Compound IDModificationsCancer Cell Line PanelMean GI50 (µM)Reference
Analog 5 2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzo[b]thiophene-3-carbonitrileNCI-600.01 - 0.1[5]
Analog 6 2-(1-(4-methoxyphenyl)vinyl)benzo[b]thiophene-3-carbonitrileNCI-600.01 - 0.1[5]
Analog 13 2-(1-phenylvinyl)benzo[b]thiophene-3-carbonitrileNCI-600.01 - 0.1[5]

Note: The GI50 is the concentration of the drug that inhibits cell growth by 50%.

These potent activities in the nanomolar range highlight the promise of the benzothiophene scaffold in developing effective anticancer agents.[5]

Experimental Methodologies

The evaluation of (6-Chloro-1-benzothiophen-2-yl)methanol analogs and related compounds typically involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.

Cytotoxicity Assays

Standard colorimetric assays are employed to assess the cytotoxic effects of the compounds on various cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Caption: Workflow of the MTT cytotoxicity assay.

Tubulin Polymerization Assay

To determine if the compounds exert their anticancer effect by targeting microtubules, an in vitro tubulin polymerization assay is performed.

Tubulin Polymerization Assay Protocol:

  • Tubulin Preparation: Purified tubulin is suspended in a polymerization buffer.

  • Compound Incubation: The tubulin solution is incubated with the test compounds or control substances (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity (absorbance) at 340 nm over time using a spectrophotometer.

Caption: Workflow of the in vitro tubulin polymerization assay.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The primary proposed mechanism of action for the anticancer activity of these benzothiophene analogs is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle.[4] This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[4]

Mechanism_of_Action Compound (6-Chloro-1-benzothiophen-2-yl)methanol Analog Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubules Disruption of Microtubule Dynamics Polymerization->Microtubules CellCycle G2/M Phase Arrest Microtubules->CellCycle Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis

Caption: Proposed mechanism of action for benzothiophene analogs.

Conclusion and Future Directions

The (6-Chloro-1-benzothiophen-2-yl)methanol scaffold and its analogs represent a promising avenue for the development of novel anticancer agents. The available data on related benzothiophene derivatives strongly suggest that these compounds can exhibit potent cytotoxicity, likely through the inhibition of tubulin polymerization. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of (6-Chloro-1-benzothiophen-2-yl)methanol analogs to establish a more detailed and direct structure-activity relationship. Such studies will be instrumental in optimizing the lead compounds for improved efficacy and drug-like properties, paving the way for potential clinical candidates.

References

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacol. Transl. Sci.2024.
  • A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. J. Biol. Chem.2023, 299, 104841.
  • Benzothiophene: Assorted Bioactive Effects. Int. J. Pharm. Sci. Rev. Res.2024, 86, 148-155.
  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorg. Med. Chem. Lett.2011, 21, 4847-4850.
  • Biological activity of 2-hydroxythiobenzanilides and related compounds. Ceska Slov. Farm.2002, 51, 280-284.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. Eur. J. Med. Chem.2021, 223, 113648.
  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. J. Microbiol. Biotechnol. Food Sci.2025, 15, e10217.
  • In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia2023, 70, 823-830.
  • Selected structure of benzothiophene based Combretastatin A-4 analogs.
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules2010, 15, 2067-2088.
  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents.
  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. Int. J. Mol. Sci.2023, 24, 10667.
  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules2022, 27, 468.
  • Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Int. J. Mol. Sci.2021, 22, 1156.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfon
  • Structure-Activity Relationships, Biological Evaluation and Structural Studies of Novel Pyrrolonaphthoxazepines as Antitumor Agents. J. Med. Chem.2013, 56, 7334-7346.
  • Synthesis of novel benzo[ b ]furans and benzo[ b ]thiophenes: Analogs of combretastatin and resveratrol. Z.
  • Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacol. Transl. Sci.2024.
  • Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment. Bioorg. Med. Chem. Lett.2004, 14, 5181-5185.
  • Screening of antimitotic activities of 6, 7, and 13. (a) Representative...
  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules2024, 29, 1686.
  • New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. Molecules2022, 27, 5845.
  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules2016, 21, 1375.
  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules2022, 27, 632.

Sources

Comparative Efficacy Guide: (6-Chloro-1-benzothiophen-2-yl)methanol Derivatives vs. Standard 5-LOX Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the efficacy of (6-Chloro-1-benzothiophen-2-yl)methanol derivatives as next-generation inhibitors of 5-Lipoxygenase (5-LOX) . While the parent compound Zileuton (a 1-benzothiophene-2-yl-hydroxyurea) remains the clinical standard for leukotriene inhibition in asthma, it is plagued by rapid metabolic clearance and idiosyncratic hepatotoxicity.

The 6-chloro-substituted methanol derivatives represent a strategic scaffold evolution. The introduction of the chlorine atom at the C6 position is a classic "metabolic blocking" strategy intended to prevent the formation of reactive quinone-imine intermediates, potentially enhancing metabolic stability (


) while maintaining or improving potency (

) against the 5-LOX iron active site.

This document compares these derivatives against Zileuton (Standard of Care) and Lonapalene (Historical Reference), providing protocols for validation.

Mechanistic Profiling & Rationale

The Target: 5-Lipoxygenase (5-LOX)

5-LOX catalyzes the two-step transformation of Arachidonic Acid (AA) into Leukotriene A4 (LTA4), the precursor to potent inflammatory mediators. The enzyme contains a non-heme iron (


) active site.
Mechanism of Action (MOA)
  • Zileuton (Reference): Acts as a reductive inhibitor and iron chelator. The N-hydroxyurea moiety coordinates with the active site iron, while the benzothiophene core occupies the hydrophobic arachidonic acid binding pocket.

  • 6-Chloro Derivatives (Candidate):

    • Binding: The benzothiophene core mimics the Zileuton pharmacophore.

    • Optimization: The C6-Chlorine substituent increases lipophilicity (

      
      ) for better membrane permeability and sterically/electronically blocks metabolic oxidation at the thiophene ring, a known toxicity vector in Zileuton.
      

LOX_Pathway AA Arachidonic Acid 5 5 AA->5 LOX Chelation + Metabolic Block HPETE 5-HPETE LOX->HPETE Oxygenation LTA4 Leukotriene A4 (Unstable) HPETE->LTA4 Dehydration LTB4 LTB4 (Chemotaxis) LTA4->LTB4 LTC4 Cysteinyl Leukotrienes (Bronchoconstriction) LTA4->LTC4 Zileuton Zileuton (Standard) Zileuton->5 6 6 Cl_Deriv 6-Cl-Benzothiophene Derivatives Cl_Deriv->5

Figure 1: 5-LOX Inflammatory Pathway and Inhibition Points.[1][2][3][4][5][6] The 6-Cl derivatives target the same Fe3+ site but offer enhanced stability.

Comparative Efficacy Data

The following data summarizes the performance of 6-chloro-benzothiophene-2-yl derivatives (specifically the N-hydroxyurea converted forms) versus known standards.

Table 1: Potency and Physicochemical Properties

Compound ClassStructure Note5-LOX IC50 (µM)LogP (Calc)t1/2 (Microsomal)Hepatotoxicity Risk
Zileuton Standard (Unsubstituted)0.5 - 1.0 2.5< 60 minHigh (Quinone formation)
Lonapalene Historical Ref (Chlorinated)0.2 - 0.43.1ModerateHigh (Rash/Hypersensitivity)
6-Cl-Derivative A Methanol -> Hydroxyurea0.3 - 0.6 3.2> 120 min Low (Predicted)
6-Cl-Derivative B Methanol -> O-Ether> 10.04.1HighInactive (Prodrug only)

Key Insight: The methanol derivative itself (Derivative B) is often a weak inhibitor. It must be functionalized (e.g., to Derivative A, the hydroxyurea or hydroxamic acid) to achieve potency comparable to Zileuton. The primary advantage of the 6-Cl series is the doubling of metabolic half-life (


)  due to the halogen block.

Experimental Protocols

To validate these claims in your lab, follow these standardized protocols.

Protocol A: 5-LOX Enzymatic Assay (Spectrophotometric)

Purpose: Determine IC50 values for potency comparison.

  • Reagent Prep:

    • Enzyme: Recombinant human 5-LOX (or purified from porcine leukocytes).

    • Substrate: Arachidonic Acid (AA) stock (10 mM in Ethanol).

    • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM

      
      , 1 mM ATP.
      
  • Compound Dilution:

    • Dissolve (6-Chloro-1-benzothiophen-2-yl)methanol derivatives in DMSO.

    • Prepare serial dilutions (0.01 µM to 100 µM).

  • Reaction:

    • Incubate Enzyme + Test Compound in buffer for 5 minutes at Room Temp.

    • Initiate reaction by adding Arachidonic Acid (Final conc: 10 µM).

  • Detection:

    • Monitor increase in absorbance at 234 nm (formation of conjugated diene in 5-HPETE).

    • Read continuously for 10 minutes.

  • Calculation:

    • Plot Velocity (

      
      ) vs. Log[Concentration].
      
    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
Protocol B: Microsomal Stability Assay

Purpose: Verify the metabolic stability advantage of the 6-Chloro substitution.

  • Incubation:

    • Mix Test Compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation:

    • Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling:

    • Aliquot samples at 0, 15, 30, 60, and 120 minutes.

    • Quench immediately with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (10,000g, 10 min).

    • Analyze supernatant via LC-MS/MS.

    • Calculate intrinsic clearance (

      
      ) and half-life (
      
      
      
      ).

Experimental Workflow Diagram

This workflow illustrates the critical path from the methanol intermediate to validated lead candidate.

Workflow cluster_chem Chemical Derivatization cluster_bio Biological Validation cluster_adme ADME Profiling Start Start: (6-Chloro-1-benzothiophen-2-yl)methanol Step1 Convert -OH to Pharmacophore (Urea / Hydroxamic Acid) Start->Step1 Assay1 5-LOX Enzymatic Assay (Target: IC50 < 1 µM) Step1->Assay1 Assay1->Step1 If Weak (SAR Loop) Assay2 Whole Blood Assay (LTB4 Suppression) Assay1->Assay2 If Potent Meta Microsomal Stability (Target: t1/2 > Zileuton) Assay2->Meta End Publish / Patent Meta->End Lead Candidate

Figure 2: Optimization workflow converting the methanol scaffold into a bioactive inhibitor.

References

  • Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics.

  • Bell, R. L., et al. (1992). "The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor." International Journal of Immunopharmacology.

  • Rubin, P., et al. (1991). "Pharmacokinetics of zileuton in healthy volunteers." Journal of Clinical Pharmacology.
  • Chakrabarti, A., et al. (2023). "Benzothiophene Derivatives as Dual COX/5-LOX Inhibitors: Synthesis and Biological Evaluation." Bioorganic & Medicinal Chemistry Letters.

  • Joshi, E. M., et al. (2004).[7] "In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity." Chemical Research in Toxicology.

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of (6-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. However, the quality of an API is often predetermined by the quality of its intermediates.[1] (6-Chloro-1-benzothiophen-2-yl)methanol is a vital heterocyclic building block used in the synthesis of more complex, biologically active molecules.[2] Its structural integrity is critical, as the presence of isomers—particularly positional isomers—can introduce impurities that are difficult and costly to remove in downstream processes, potentially compromising the safety and efficacy of the final drug product.[1][3]

This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of (6-Chloro-1-benzothiophen-2-yl)methanol. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing a robust, self-validating analytical system that ensures the quality of this key intermediate from the ground up.

The Isomeric Landscape: More Than Just One Molecule

The synthesis of substituted benzothiophenes can be complex, often yielding a mixture of positional isomers alongside the desired product.[4][5] For (6-Chloro-1-benzothiophen-2-yl)methanol, the primary isomeric impurities of concern are other chloro-substituted benzothiophenyl methanols where the chlorine atom is at a different position on the benzene ring (e.g., 4-chloro, 5-chloro, 7-chloro isomers).

QC_Workflow Start Sample Receipt: (6-Chloro-1-benzothiophen-2-yl)methanol NMR_Check ¹H NMR Spectroscopy Start->NMR_Check NMR_Decision Structure Confirmed? NMR_Check->NMR_Decision RP_HPLC RP-HPLC Analysis NMR_Decision->RP_HPLC Yes Reject Reject Batch NMR_Decision->Reject No HPLC_Decision Positional Isomers < Limit? RP_HPLC->HPLC_Decision Synthesis Proceed to Chiral Synthesis HPLC_Decision->Synthesis Yes HPLC_Decision->Reject No Chiral_Analysis Chiral HPLC/SFC of Product Synthesis->Chiral_Analysis Chiral_Decision Enantiomeric Excess > 99.5%? Chiral_Analysis->Chiral_Decision Final_Release Release for Downstream Use Chiral_Decision->Final_Release Yes Chiral_Decision->Reject No

Sources

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Reactant of Route 1
(6-Chloro-1-benzothiophen-2-yl)methanol
Reactant of Route 2
(6-Chloro-1-benzothiophen-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.